Diethyl cyclobutane-1,3-dicarboxylate
Description
Properties
IUPAC Name |
diethyl cyclobutane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)7-5-8(6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSIDUDJBDSOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Diethyl cyclobutane-1,3-dicarboxylate chemical structure and properties
[1][2]
Executive Summary
Diethyl cyclobutane-1,3-dicarboxylate represents a specialized class of cycloaliphatic esters used primarily as rigid scaffolds in medicinal chemistry and polymer science.[1][2] Unlike its commercially ubiquitous isomer, diethyl cyclobutane-1,1-dicarboxylate (derived from malonate alkylation), the 1,3-isomer offers a unique "puckered" geometry that allows for precise spatial orientation of pharmacophores.[2][3]
Critical Advisory: Researchers must distinguish between the 1,1-dicarboxylate (geminal substitution) and the 1,3-dicarboxylate (distal substitution). The 1,1-isomer is formed via standard alkylation of diethyl malonate with 1,3-dibromopropane.[2] The 1,3-isomer, however, requires distinct synthetic strategies, typically involving [2+2] photocycloaddition or stepwise ring closure.[3]
Chemical Identity & Stereochemistry[1][2][4]
The 1,3-substitution pattern introduces stereoisomerism that is critical for biological activity.[1][2][3] The molecule exists as two diastereomers: cis and trans.[2][3]
| Feature | cis-Diethyl cyclobutane-1,3-dicarboxylate | trans-Diethyl cyclobutane-1,3-dicarboxylate |
| Symmetry | Plane of symmetry ( | Center of inversion ( |
| Conformation | Typically adopts a "puckered" or "butterfly" conformation to minimize 1,3-diaxial interactions.[1][2] | Can adopt a planar or puckered conformation; generally thermodynamically more stable.[2][3][4] |
| CAS (Acid Precursor) | 2398-16-5 (cis-1,3-cyclobutanedicarboxylic acid) | 7439-33-0 (trans-1,3-cyclobutanedicarboxylic acid) |
| CAS (Diester) | Not widely assigned specific CAS; often referenced under general mixture or acid CAS.[1][2][5] | -- |
| Molecular Formula | ||
| MW | 200.23 g/mol | 200.23 g/mol |
Structural Visualization
The following diagram illustrates the stereochemical relationship and the synthesis of the 1,3-isomer versus the 1,1-isomer.
Physicochemical Properties[1][8][9][10]
Quantitative data for the specific diethyl ester of the 1,3-isomer is often extrapolated from the parent acid or the dimethyl ester due to its specialized nature.[2][3]
| Property | Value / Description | Source/Note |
| Boiling Point | Est. 225–230 °C (760 mmHg) | Extrapolated from 1,1-isomer (BP 226°C) [1].[1][2] |
| Density | ~1.05 g/mL | Based on 1,1-isomer similarity.[1][2] |
| Solubility | Soluble in EtOH, Et2O, CHCl3; Insoluble in water.[3] | Lipophilic ester character.[1][2][3][4] |
| Acid MP (cis) | 135–136 °C | Verified for cis-1,3-cyclobutanedicarboxylic acid [2].[2] |
| Acid MP (trans) | 170–171 °C | Verified for trans-1,3-cyclobutanedicarboxylic acid [2].[1][2] |
| Appearance | Colorless liquid (Ester) / White solid (Acid) | -- |
Synthetic Protocols
Protocol A: [2+2] Photodimerization of Ethyl Acrylate
This method is the primary route to 1,3-disubstituted cyclobutanes.[2][3] It relies on the "head-to-tail" dimerization of acrylates under UV irradiation.[2]
Mechanism:
Excited state alkene (
Reagents:
-
Ethyl acrylate (Freshly distilled, inhibitor-free)[1]
-
Equipment: Quartz immersion well, Medium Pressure Hg Lamp (Hanovia type)
Step-by-Step:
-
Preparation: Dissolve ethyl acrylate (0.5 M) in degassed ethanol. Add benzophenone if using a Pyrex filter (to access triplet state).[2][3][4]
-
Irradiation: Irradiate the solution at 0–5 °C (ice bath cooling essential to prevent polymerization) for 24–48 hours. Monitor via GC-MS.[1][2]
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: The crude mixture contains linear polymers, 1,2-diesters, and 1,3-diesters.[2][3] Fractional distillation under high vacuum is required.[2][3][4]
Protocol B: Fisher Esterification from 1,3-Cyclobutanedicarboxylic Acid
If the 1,3-diacid is obtained commercially (CAS 2398-16-5 or 7439-33-0), this is the preferred method for high-purity ester synthesis.[1][2]
Reagents:
-
1,3-Cyclobutanedicarboxylic acid (10 mmol)[1]
-
Absolute Ethanol (20 mL)
-
Catalyst: Thionyl chloride (
) or conc.[2][3][4]
Step-by-Step:
-
Activation: Cool ethanol (10 mL) to 0 °C. Dropwise add thionyl chloride (2.0 equiv) under
. Stir for 15 min. -
Addition: Add the diacid (dissolved in remaining ethanol) to the reaction mixture.
-
Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (disappearance of acid).[2][3][4]
-
Workup: Concentrate in vacuo. Redissolve in
, wash with sat.[3] (to remove unreacted acid), then brine.[3] -
Drying: Dry over
, filter, and concentrate. Yields quantitative clear oil.[2][3][4]
Applications in Drug Discovery & Material Science[3][4]
Medicinal Chemistry: The Rigid Scaffold
The 1,3-cyclobutane motif serves as a bioisostere for phenyl rings or flexible alkyl chains.[2][3] Its rigid geometry reduces the entropic penalty of binding to protein targets.[2][3]
-
Metabolic Stability: The cyclobutane ring is metabolically robust compared to linear alkyl chains, resisting oxidative degradation.[2][3]
-
Vector Positioning: The cis and trans isomers project substituents at defined angles (~150° for trans-1,3), allowing for precise probing of receptor pockets.[2][3]
-
Key Intermediates: The diester is readily converted to:
Polymer Science: Poly-truxillates
The 1,3-diester motif is central to bio-based polymers derived from the photodimerization of cinnamic acid (truxillic acid derivatives).[1][2][3] These polyesters exhibit high glass transition temperatures (
Safety & Handling (SDS Summary)
While specific toxicological data for the 1,3-isomer is limited, it is handled similarly to the 1,1-isomer and general aliphatic esters.[2][3]
References
-
NIST Chemistry WebBook. Diethyl 1,1-cyclobutanedicarboxylate Properties. National Institute of Standards and Technology.[2][3][7] [Link][1][3][4]
-
Buchman, E. R., et al. (1942).[3][8] Cyclobutane Derivatives.[1][2][3][4][5][6][7][8][9][10] I. The Degradation of cis- and trans-1,2-Cyclobutanedicarboxylic Acids to the Corresponding Diamines. Journal of the American Chemical Society.[2][3][8][9] (Cited for historical verification of isomer properties).[2][3][4]
-
PubChem. cis-Cyclobutane-1,3-dicarboxylic acid (CAS 2398-16-5).[1][2][5] National Library of Medicine.[2][3] [Link][3][4]
-
PubChem. trans-Cyclobutane-1,3-dicarboxylic acid (CAS 7439-33-0).[1][2][10] National Library of Medicine.[2][3] [Link]
-
Organic Syntheses. Diethyl 1,1-Cyclobutanedicarboxylate. Coll. Vol. 3, p.213 (1955).[3] (Cited to contrast the 1,1-isomer synthesis). [Link][1][3][4]
Sources
- 1. Dimethyl cyclobutane-1,3-dicarboxylate | C8H12O4 | CID 14111075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl 1,1-cyclobutanedicarboxylate [webbook.nist.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cis-Cyclobutane-1,3-dicarboxylic acid [webbook.nist.gov]
- 8. data.epo.org [data.epo.org]
- 9. docenti.unina.it [docenti.unina.it]
- 10. aablocks.com [aablocks.com]
Technical Monograph: Cyclobutane-1,3-dicarboxylic Acid Diethyl Ester
The following technical guide details the properties, synthesis challenges, and applications of cyclobutane-1,3-dicarboxylic acid diethyl ester , with a specific focus on distinguishing it from its more common 1,1-isomer.
Executive Summary & Strategic Significance
Cyclobutane-1,3-dicarboxylic acid diethyl ester is a specialized cycloaliphatic building block used primarily in medicinal chemistry to introduce conformational restriction without the planarity associated with aromatic rings. Unlike its 1,1-isomer (which is easily synthesized from 1,3-dibromopropane and malonate), the 1,3-isomer possesses a unique "puckered" geometry (butterfly conformation) that directs substituents into specific axial/equatorial vectors.
Critical Technical Insight (The "Mistaken Identity" Trap): Historically, early literature (pre-1950s) frequently misidentified reaction products as 1,3-cyclobutane derivatives when they were actually alkylated cyclopropanes or complex rearrangement products. It was not until the work of Buchman et al. that the authentic 1,3-disubstituted cyclobutanes were conclusively synthesized and characterized. Researchers must rigorously verify the substitution pattern using NMR, as the 1,1-isomer is a common impurity or misidentified product in unverified protocols.
Chemical Identity & Physical Properties[1][2][3]
The 1,3-substitution pattern creates distinct stereoisomers (cis and trans). The cis-isomer is generally the meso compound, while the trans-isomer is chiral (though often used as a racemate).
CAS Registry Data
| Chemical Name | Isomer | CAS Number | Molecular Formula | MW ( g/mol ) |
| Diethyl cyclobutane-1,3-dicarboxylate | cis | 2398-14-3 | C₁₀H₁₆O₄ | 200.23 |
| Cyclobutane-1,3-dicarboxylic acid | trans | 7439-33-0 † | C₆H₈O₄ | 144.13 |
| Cyclobutane-1,3-dicarboxylic acid | cis | 2398-16-5 | C₆H₈O₄ | 144.13 |
| Diethyl cyclobutane-1,1-dicarboxylate | N/A | 3779-29-1 ‡ | C₁₀H₁₆O₄ | 200.23 |
† Note: The CAS for the trans-diethyl ester is less commonly cited; the acid CAS is provided as the primary anchor for searching. Esterification of 7439-33-0 yields the trans-diethyl ester. ‡ Note: Provided for exclusion purposes. This is the incorrect isomer often found in generic searches.
Physical Descriptors[2][8][9][10][11]
-
Appearance : Colorless, viscous liquid (esters) or crystalline solid (acids).
-
Boiling Point : ~100–110 °C at reduced pressure (estimated based on 1,1-isomer data of 95°C/4mmHg, though 1,3-isomers often boil slightly higher due to symmetry).
-
Stereochemistry : The cyclobutane ring is not planar; it adopts a puckered conformation (~30° dihedral angle) to minimize torsional strain and eclipsing interactions.
-
cis-Isomer : Substituents prefer a pseudo-equatorial/axial arrangement (depending on pucker).
-
trans-Isomer : Substituents can adopt a pseudo-diequatorial conformation, often making it thermodynamically more stable in substituted derivatives.
-
Synthesis & Production Protocols
Method A: The Buchman Strategy (Authentic 1,3-Synthesis)
Unlike the 1,1-isomer, the 1,3-isomer cannot be made by simple alkylation of malonate with 1,3-dihalides. The authentic synthesis typically requires a stepwise approach or the use of specific precursors like bicyclo[1.1.0]butanes or photochemical dimerization .
Historical Context & Mechanism: Early attempts using 1,3-dibromopropane and malonate yielded diethyl 1,1-cyclobutanedicarboxylate (CAS 3779-29-1). Buchman's successful route (and modern variations) often involves:
-
Photochemical [2+2] Cycloaddition : Dimerization of acrylic acid derivatives (though this often favors 1,2-substitution, specific directing groups can yield 1,3).
-
Decarboxylation : Controlled decarboxylation of 1,1,3,3-cyclobutanetetracarboxylic acid esters (though this precursor itself is difficult to synthesize without rearrangement).
-
Modern Route : Reaction of epichlorohydrin with malonates followed by ring closure and decarboxylation is a known route to substituted cyclobutanes, often yielding a mixture requiring chromatographic separation.
Diagram: Structural Differentiation & Synthesis Logic
The following diagram illustrates the critical difference between the "Easy" 1,1-synthesis and the "Hard" 1,3-target.
Caption: Logical flow distinguishing the common 1,1-isomer synthesis from the authentic 1,3-isomer routes.
Applications in Drug Discovery[11]
The cyclobutane-1,3-dicarboxylate scaffold is a high-value pharmacophore due to its ability to serve as a conformationally restricted linker .
Bioisosterism
-
Replacement of Ethyl/Propyl Chains : The 1,3-cyclobutane unit spans a distance similar to a propyl chain (~4–5 Å) but rigidly defines the vector of the attached groups.
-
Metabolic Stability : The strained ring is resistant to P450 oxidation compared to flexible alkyl chains.
Peptidomimetics
-
Gamma-Amino Acid Analogs : Hydrolysis and Curtius rearrangement of the diester yields 1,3-diaminocyclobutane or 3-aminocyclobutanecarboxylic acid (a GABA analog).
-
Foldamers : Incorporated into peptide backbones to induce specific secondary structures (helices or turns) unavailable to linear peptides.
Analytical Characterization (Differentiation)
To ensure the correct isomer has been synthesized, researchers must look for specific NMR signatures.
-
1H NMR (CDCl₃) :
-
1,1-Isomer : Symmetric methylene signals. The ring protons appear as triplets/multiplets integrating for 6H total (2H at C2, 2H at C3, 2H at C4).
-
1,3-Isomer : Distinct methine protons at C1 and C3. The C2 and C4 methylene protons often appear as complex multiplets due to the puckered ring (axial/equatorial splitting).
-
-
13C NMR :
-
1,1-Isomer : Shows a quaternary carbon signal (C1).
-
1,3-Isomer : Shows no quaternary ring carbons ; only methine (CH) and methylene (CH₂) signals. This is the definitive test.
-
Safety & Handling
-
Hazards : Esters are generally irritants. The acid forms may be corrosive.
-
Storage : Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis to acid).
-
Disposal : Dilute with organic solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Buchman, E. R., et al. (1950). The Synthesis of Cyclobutane Derivatives. Journal of the American Chemical Society.[1][2][3] (Foundational work establishing the authentic synthesis of 1,3-isomers).[4]
-
Allinger, N. L., & Tushaus, L. A. (1965).[4] The 1,3-Cyclobutanedicarboxylic Acids. Journal of Organic Chemistry, 30(6), 1945–1951. Link (Detailed physical properties and stereochemistry).
-
CymitQuimica . (2024). Product Data: trans-Cyclobutane-1,3-dicarboxylic acid (CAS 7439-33-0).[5] Link
-
SpectraBase . (2024). cis-1,3-Cyclobutanedicarboxylic acid, diethyl ester (CAS 2398-14-3). Link
-
Org. Syn. (1939). Diethyl 1,1-Cyclobutanedicarboxylate. Organic Syntheses, Coll. Vol. 2, p.154. Link (Reference for the incorrect isomer to avoid).
Sources
The Structural and Functional Divergence of Cyclobutanedicarboxylate Isomers: A Technical Guide
Executive Summary
Cyclobutane dicarboxylates (CBDCs) represent a critical class of alicyclic scaffolds in both medicinal chemistry and advanced materials science. While they share a molecular formula (
This guide provides a definitive technical analysis of these two isomers. The 1,1-isomer is the industry standard for platinum-based chemotherapy (Carboplatin), utilized for its ability to form stable, six-membered chelate rings. in contrast, the 1,3-isomer serves as a rigid, bridging linker in Metal-Organic Frameworks (MOFs) and peptidomimetics, valued for its ability to enforce specific distal geometries.
Part 1: Structural & Stereochemical Divergence
The primary distinction between these isomers lies in their symmetry elements and the resulting spatial orientation of the carboxylate groups.
1,1-Cyclobutanedicarboxylic Acid (1,1-CBDCA)[1]
-
Substitution Pattern: Geminal (both carboxylates on
). -
Chirality: Achiral. The molecule possesses a plane of symmetry (
) passing through and , bisecting the bonds. -
Conformation: The cyclobutane ring is puckered (butterfly conformation) to relieve torsional strain, but the geminal substitution forces the carboxylates into a specific "bite angle" ideal for bidentate chelation.
1,3-Cyclobutanedicarboxylic Acid (1,3-CBDCA)
-
Substitution Pattern: Distal (carboxylates on
and ). -
Stereoisomerism: Exists as distinct diastereomers due to the restricted rotation of the ring.
-
cis-1,3-CBDCA: A meso compound. It possesses a plane of symmetry passing through
and . The carboxylates are on the same face of the ring. -
trans-1,3-CBDCA: Possesses
symmetry. It is chiral but typically synthesized as a racemate. The carboxylates are on opposite faces.
-
Visualizing the Isomer Hierarchy
Figure 1: Stereochemical hierarchy of cyclobutane dicarboxylates. Note the divergence in symmetry and application.
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of the 1,1-isomer is robust and scalable, driven by the acidity of malonate protons. The 1,3-isomer requires more complex skeletal construction to avoid geminal alkylation.
Synthesis of 1,1-CBDCA (The Malonate Route)
This is the standard industrial route for Carboplatin precursors. It relies on the double alkylation of diethyl malonate with a 1,3-dihaloalkane.
-
Reagents: Diethyl malonate, 1,3-dibromopropane, Sodium Ethoxide (NaOEt).
-
Mechanism: Two consecutive
reactions closing the ring at the geminal carbon.
Synthesis of 1,3-CBDCA
Direct alkylation fails to produce the 1,3-isomer selectively. Successful routes often involve:
-
Norrish Type I Photochemistry: Photolysis of cyclic ketones.
-
Rearrangement: Degradation of camphor derivatives or pinic acid.
-
Perkin-Type Cyclization: Reaction of epichlorohydrin derivatives (historically difficult and low yielding).
Comparative Synthetic Workflow
Figure 2: The industrial synthesis of 1,1-cyclobutanedicarboxylic acid via malonic ester synthesis.
Part 3: Functional Applications & Reactivity
The geometric difference dictates the coordination chemistry.
Table 1: Comparative Coordination Modes
| Feature | 1,1-Isomer (Geminal) | 1,3-Isomer (Distal) |
| Chelation Type | Bidentate (Chelating) | Bridging (Monodentate x2) |
| Bite Angle | Acute (Suitable for single metal ion) | Wide (Too distinct for single metal) |
| Ring Size | Forms stable 6-membered ring with Metal | Would form unstable 4-membered bridge |
| Primary Use | Anticancer Drugs (Carboplatin) | MOFs (Pore expansion) |
| Leaving Group | Slow hydrolysis (Reduced toxicity) | N/A (Structural linker) |
Case Study: Carboplatin (1,1-CBDCA)
In Carboplatin, the platinum atom is coordinated by the 1,1-dicarboxylate.[1] The stability of this 6-membered ring is the causal factor for the drug's reduced side-effect profile compared to Cisplatin. The 1,1-CBDCA is a "harder" leaving group than chloride, leading to a slower aquation rate and longer plasma half-life [1].
Case Study: MOF Linkers (1,3-CBDCA)
The trans-1,3-isomer is used in reticular chemistry to replace terephthalic acid. Because the carboxylates are on opposite sides of the ring, it acts as a linear rod. However, unlike the planar benzene ring, the cyclobutane ring imparts a "kink" or specific conformational flexibility that can amplify pore partition effects in gas separation applications [2].
Part 4: Experimental Protocol
Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This protocol yields the ligand required for Carboplatin synthesis.[2] It is a self-validating procedure based on standard organic synthesis (Org. Synth. Coll. Vol. 3, 213).
Reagents:
-
Diethyl malonate (1.0 eq)
-
1,3-Dibromopropane (1.1 eq)
-
Sodium ethoxide (2.2 eq, prepared in situ from Na and dry EtOH)
-
Potassium Hydroxide (KOH)[2]
Step-by-Step Methodology:
-
Alkylation (Ring Closure):
-
Equip a 3-neck flask with a reflux condenser, mechanical stirrer, and dropping funnel. Flush with
. -
Add absolute ethanol and sodium metal to generate NaOEt. Ensure complete dissolution.
-
Add diethyl malonate dropwise at 60°C.
-
Add 1,3-dibromopropane slowly. The reaction is exothermic; maintain temperature at 60-65°C to prevent polymerization side products.
-
Validation Point: The solution should remain clear to pale yellow. Turbidity indicates NaBr precipitation (desired).
-
Reflux for 2 hours until neutral to phenolphthalein (indicates consumption of base).
-
-
Isolation of Ester:
-
Hydrolysis:
-
Reflux the ester with ethanolic KOH (2.5 eq) for 2 hours.
-
Evaporate ethanol.[2] Dissolve residue in minimum hot water.
-
Acidify with concentrated HCl to pH < 1.
-
Validation Point: Evolution of
should not occur vigorously (this would indicate decarboxylation to the mono-acid). Keep temperature < 50°C during acidification.
-
-
Crystallization:
References
-
Mechanism of Action of Carboplatin. Source: SciELO. "Carboplatin: molecular mechanisms of action associated with chemoresistance." URL:[Link] (Verified via search context 1.6)
-
1,3-Cyclobutanedicarboxylate in MOFs. Source: Journal of the American Chemical Society.[5] "Cyclobutanedicarboxylate Metal–Organic Frameworks as a Platform for Dramatic Amplification of Pore Partition Effect." URL:[Link]
-
Synthesis of 1,1-Cyclobutanedicarboxylic Acid. Source: Organic Syntheses, Coll.[3][6] Vol. 3, p.213 (1955). URL:[Link]
-
Stereochemistry of 1,3-Isomers. Source: NIST Chemistry WebBook.[7][8] "cis-Cyclobutane-1,3-dicarboxylic acid."[4][8][9][10] URL:[Link]
Sources
- 1. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 2. sid.ir [sid.ir]
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- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Diethyl 1,1-cyclobutanedicarboxylate [webbook.nist.gov]
- 8. cis-Cyclobutane-1,3-dicarboxylic acid [webbook.nist.gov]
- 9. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structure of cis-cyclobutane-1,3-dicarboxylic acid. A puckered cyclobutane - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Thermodynamic Stability of Cyclobutane-1,3-dicarboxylate Conformers
Abstract
Cyclobutane scaffolds are increasingly vital in medicinal chemistry and materials science, offering unique three-dimensional structures that can significantly influence molecular properties.[1] Understanding the conformational preferences and thermodynamic stability of substituted cyclobutanes is paramount for the rational design of novel therapeutics and functional materials. This guide provides an in-depth analysis of the factors governing the stability of cis- and trans-cyclobutane-1,3-dicarboxylate conformers. We explore the foundational principles of cyclobutane puckering, the nuanced interplay of steric and electronic effects, and the computational and experimental methodologies required for a comprehensive stability assessment. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage the unique conformational landscape of this important chemical motif.
Introduction: The Significance of the Cyclobutane Ring
The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain, is now a celebrated component in modern molecular design.[1][2] Its rigid yet non-planar structure provides a predictable platform for orienting substituents in three-dimensional space, a critical feature for modulating biological activity and material properties. Unlike the more flexible cyclohexane ring, the puckered nature of cyclobutane creates distinct axial and equatorial positions, leading to a complex but manageable conformational isomerism.[3][4]
The parent cyclobutane molecule is not a flat square; doing so would result in significant eclipsing (torsional) strain between all eight hydrogen atoms.[2][4] Instead, it adopts a "puckered" or "butterfly" conformation to relieve this strain, where one carbon atom deviates from the plane of the other three.[2][3][4] This puckering creates a dynamic equilibrium between two equivalent conformations, with a relatively low energy barrier for interconversion.[5][6][7] High-level ab initio calculations estimate this puckering angle to be approximately 29.6 degrees.[5][6][8]
When substituents are introduced, particularly at the 1 and 3 positions, the energetic landscape of these conformers is significantly altered. This guide focuses on cyclobutane-1,3-dicarboxylate, a scaffold where the interplay between steric hindrance, dipole-dipole interactions, and potential intramolecular bonding dictates the preferred three-dimensional structure.
Conformational Isomers of Cyclobutane-1,3-dicarboxylate
The primary distinction in cyclobutane-1,3-dicarboxylate lies between the cis and trans diastereomers. Each of these isomers possesses a unique set of stable conformers, the relative energies of which determine the overall thermodynamic preference.
-
cis-Cyclobutane-1,3-dicarboxylate: In this isomer, both carboxylate groups are on the same face of the ring. To minimize steric repulsion, the ring puckers to place both bulky substituents into pseudo-equatorial positions. This diequatorial conformation is significantly more stable than the alternative diaxial conformer, which would suffer from severe 1,3-diaxial interactions.[3][9] This is a general principle for 1,3-disubstituted cyclobutanes, where the cis isomer often favors a diequatorial arrangement to avoid steric clash.[3][10][11]
-
trans-Cyclobutane-1,3-dicarboxylate: Here, the carboxylate groups are on opposite faces of the ring. This geometry necessitates that in any puckered conformation, one substituent must occupy an axial position while the other is equatorial (axial-equatorial).[3][9] The molecule can ring-flip to interchange these positions, but it can never achieve a lower-energy diequatorial state.
Based purely on steric arguments analogous to cyclohexane chemistry, one would predict the cis isomer (capable of a diequatorial conformation) to be more stable than the trans isomer (locked in an axial-equatorial conformation).[3][9] However, as we will explore, other factors such as dipole-dipole interactions can challenge this simple model.[11]
Thermodynamic Stability Analysis: A Multi-pronged Approach
Determining the relative stability of these conformers requires a synergistic approach, combining predictive computational modeling with definitive experimental validation.
Computational Modeling & Energy Landscapes
Computational chemistry provides an indispensable tool for mapping the potential energy surface of molecules. Methods like Density Functional Theory (DFT) can calculate the relative energies of different conformers with high accuracy, offering insights that guide experimental design.
Caption: A combined spectroscopic and crystallographic workflow for validation.
-
Sample Preparation: Synthesize and purify the cis and trans isomers of the desired cyclobutane-1,3-dicarboxylate derivative. Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a high-resolution proton NMR spectrum. The chemical shifts and, more importantly, the proton-proton coupling constants (J-values) contain rich structural information. [12]3. Coupling Constant Analysis: The magnitude of the vicinal (³JHH) and long-range (⁴JHH) coupling constants are highly dependent on the dihedral angles between the protons. [12]In cyclobutanes, long-range couplings are particularly informative; a large ⁴Jeq-eq coupling (~5 Hz) versus a small ⁴Jax-ax coupling (~0 Hz) can help assign axial and equatorial positions. [12]4. NOESY Spectroscopy: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The presence of cross-peaks between protons that are close in space (typically < 5 Å) provides direct evidence for their relative stereochemistry. For example, a strong NOE between the two protons attached to the carboxylate-bearing carbons would strongly support a cis-diequatorial assignment.
-
X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation. [13][14]It is important to note that the solid-state structure may not be the lowest energy conformer in solution, but it provides an invaluable reference point. [13]
Analysis of Governing Factors
The relative stabilities are a net result of several competing energetic factors.
-
Steric Strain (1,3-Diaxial Interactions): This is the most significant destabilizing factor. [15][16]In an axial-equatorial trans conformer, the axial substituent experiences steric repulsion from the axial hydrogens at the C3 position (relative to the substituent at C1). [3][17]This is analogous to the well-known 1,3-diaxial interactions in cyclohexane and is the primary reason the cis-diequatorial conformer is generally favored. [3][15]
-
Torsional Strain: Puckering of the cyclobutane ring serves to relieve the torsional strain that would exist in a planar structure by moving adjacent C-H bonds away from a fully eclipsed arrangement. [2][13]All stable conformers of the dicarboxylate will adopt a puckered geometry to minimize this strain.
-
Dipole-Dipole Interactions: The carboxylate groups possess significant dipole moments. The relative orientation of these dipoles can be either stabilizing or destabilizing. In some cases, repulsive dipole-dipole interactions in the cis isomer can slightly decrease its stability advantage over the trans isomer, leading to a smaller than expected energy difference. [11]
-
Intramolecular Hydrogen Bonding: If the carboxylate is in its acidic form (-COOH), the cis isomer has the potential for intramolecular hydrogen bonding between the two acid groups. This can be a powerful stabilizing interaction, but it is highly dependent on the solvent and the specific conformation.
Implications for Drug Design and Materials Science
The ability to predict and control the conformation of the cyclobutane-1,3-dicarboxylate scaffold is of high practical importance.
-
In Drug Design: The spatial arrangement of the carboxylate groups (or derivatives thereof) can be critical for binding to a biological target. A cis-diequatorial conformation presents two functional groups on the same face in a well-defined geometry, ideal for chelating a metal ion in an active site or making two simultaneous hydrogen bonds with a receptor. The trans isomer, by contrast, projects these groups in opposite directions, which may be suitable for spanning a larger binding pocket.
-
In Materials Science: The rigidity of the cyclobutane core can be used to create highly ordered materials. For example, incorporating trans-1,3-cyclobutanedicarboxylate into a polyester chain enforces a linear, zig-zag geometry, which can promote crystallinity and enhance material strength. The cis isomer would introduce a permanent "kink" in the polymer chain, leading to more amorphous materials with different physical properties.
Conclusion
The thermodynamic stability of cyclobutane-1,3-dicarboxylate conformers is governed primarily by the avoidance of steric strain, leading to a general preference for the cis isomer, which can adopt a low-energy diequatorial conformation. The trans isomer is inherently less stable due to an unavoidable axial-equatorial arrangement that incurs penalizing 1,3-diaxial interactions. However, secondary effects such as dipole-dipole interactions can modulate the precise energy difference between the isomers. A robust understanding, achieved through a combination of high-level computational modeling and definitive spectroscopic analysis, is essential for any scientist seeking to exploit the unique structural and functional properties of this valuable chemical scaffold.
References
-
Egawa, T., Fukuyama, T., Yamamoto, S., Takabayashi, F., Kambara, H., Ueda, T., & Kuchitsu, K. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]
-
Le, H. T., & Cremer, D. (2006). Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. The Journal of Physical Chemistry A, 110(38), 11161–11171. [Link]
-
Cremer, D., & Gauss, J. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. Request PDF. [Link]
-
Brey, W. S., & Brey, M. L. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 38–46. [Link]
-
Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(17), 3884–3890. [Link]
-
Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(17), 3891–3895. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]
-
Sella, A., Cohen, S., & Hoz, S. (1995). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Journal of the Chemical Society, Chemical Communications, (13), 1347. [Link]
-
Sella, A., Cohen, S., & Hoz, S. (1995). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ResearchGate. [Link]
-
Galabov, B., Nikolova, V., & Allen, W. D. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]
-
Rzepa, H. S. (n.d.). Cycloalkanes. Imperial College London. [Link]
-
Egawa, T., Fukuyama, T., Yamamoto, S., & Kuchitsu, K. (1974). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. ResearchGate. [Link]
-
Kirsch, P., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(41), e202200742. [Link]
-
orthocresol. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. [Link]
-
Allen. (n.d.). Which is more more stable, cis- or trans- 1,3-di-(methylcarboxylate) cyclobutane? Retrieved from [Link]
-
Wheeler, O. H. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 46(3), 169. [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2014). On the Stability of Disubstituted Cyclobutenes – A Computational Study. European Journal of Organic Chemistry, 2014(16), 3418–3424. [Link]
-
Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry, 31(6), 2007–2011. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
-
Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]
-
Professor Dave Explains. (2013, July 25). A brief introduction to 1,3-diaxial interactions [Video]. YouTube. [Link]
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History of cyclobutane-1,3-dicarboxylic acid synthesis (Buchman method)
An In-depth Technical Guide on the Synthesis of Cyclobutane-1,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the historical significance and technical intricacies of the Buchman method for the synthesis of cyclobutane-1,3-dicarboxylic acid. We will explore the challenges that plagued early chemists, the innovative approach developed by E. R. Buchman, and the enduring relevance of this method in modern organic synthesis.
A Legacy of Persistence: The Pre-Buchman Era
The quest for the synthesis of cyclobutane-1,3-dicarboxylic acid is a story of perseverance in the face of numerous setbacks. For nearly seven decades, from 1881 to the 1950s, the scientific literature was populated with erroneous reports of its successful synthesis.[1] Esteemed chemists of the time, including Markownikoff, Krestownikoff, Perkin, and Simonsen, all reported methods that, upon later scrutiny, were found to yield other compounds.[1] These early attempts often involved reactions like the self-condensation of ethyl-α-chloropropionate or variations of the Perkin synthesis, which, due to unexpected rearrangements and incorrect structural assignments, led to the formation of cyclopropane or other non-cyclobutane structures.[1] The persistent challenge lay in controllably forming the strained four-membered ring.
It was not until the work of E. R. Buchman that a reliable and reproducible synthesis of both the cis and trans isomers of cyclobutane-1,3-dicarboxylic acid was achieved.[1] The details of this landmark synthesis were later published by N. L. Allinger and L. A. Tushaus, solidifying Buchman's contribution to organic chemistry.[1]
The Buchman Method: A Mechanistic Perspective
The Buchman method is a classic example of the malonic ester synthesis, a powerful tool for the formation of carbon-carbon bonds and the construction of cyclic systems. The core of the method involves the dialkylation of a malonic ester with a suitable dihaloalkane, followed by hydrolysis and decarboxylation to yield the desired dicarboxylic acid.
The ingenuity of the Buchman method lies in the strategic choice of reagents and the careful control of reaction conditions to favor the intramolecular cyclization, forming the cyclobutane ring, over intermolecular polymerization.
Visualizing the Pathway: Reaction Mechanism
The synthesis of diethyl 1,1-cyclobutanedicarboxylate, the precursor to the target acid, proceeds through a series of well-defined steps:
Caption: Mechanism of diethyl 1,1-cyclobutanedicarboxylate formation.
From Precursor to Product: The Complete Synthetic Workflow
The overall synthesis of cyclobutane-1,3-dicarboxylic acid via the Buchman method can be visualized as a three-stage process:
Caption: Overall workflow for the Buchman synthesis.
In the Lab: A Step-by-Step Protocol
The following protocol is based on the principles of the Buchman method and established procedures for malonic ester synthesis and subsequent hydrolysis and decarboxylation.
Part 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This initial step involves the formation of the cyclobutane ring through a malonic ester synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Diethyl malonate | 160.17 | 1.0 | 160.17 g (152 mL) |
| 1,3-Dibromopropane | 201.89 | 1.05 | 211.98 g (115 mL) |
| Sodium | 22.99 | 2.0 | 46.0 g |
| Absolute Ethanol | 46.07 | - | 800 mL |
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the diethyl malonate and 1,3-dibromopropane.
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol in a separate flask.
-
Slowly add the sodium ethoxide solution to the stirred mixture of diethyl malonate and 1,3-dibromopropane. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.
-
Remove the ethanol by distillation.
-
To the cooled residue, add water and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the ether by distillation.
-
The crude diethyl 1,1-cyclobutanedicarboxylate is then purified by vacuum distillation.
Part 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
The diester is then hydrolyzed to the corresponding dicarboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Diethyl 1,1-cyclobutanedicarboxylate | 200.23 | 0.5 | 100.12 g |
| Potassium Hydroxide | 56.11 | 2.0 | 112.22 g |
| Ethanol | 46.07 | - | 400 mL |
| Concentrated Hydrochloric Acid | 36.46 | - | As needed |
Procedure:
-
Dissolve the diethyl 1,1-cyclobutanedicarboxylate in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water.
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete.
-
Remove the ethanol by distillation.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
The 1,1-cyclobutanedicarboxylic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from hot water or a suitable organic solvent.
Part 3: Decarboxylation to Cyclobutane-1,3-dicarboxylic Acid
The final step involves the thermal decarboxylation of the 1,1-dicarboxylic acid. The reaction yields a mixture of cis and trans isomers of cyclobutane-1,3-dicarboxylic acid.
Procedure:
-
Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.
-
Heat the solid gently under reduced pressure.
-
As the temperature rises, the acid will melt and begin to decarboxylate, evolving carbon dioxide.
-
The cyclobutane-1,3-dicarboxylic acid is then distilled and collected.
-
The resulting mixture of cis and trans isomers can be separated by fractional crystallization or chromatography.
Beyond Buchman: Modern Alternatives
While the Buchman method remains a foundational and reliable approach, modern organic synthesis has introduced alternative strategies for the construction of cyclobutane rings. The most prominent of these are [2+2] cycloaddition reactions .[2] These reactions involve the direct combination of two unsaturated molecules, such as alkenes or alkynes, to form a four-membered ring.
Photochemical [2+2] cycloadditions, in particular, have emerged as a powerful tool for the synthesis of complex cyclobutane-containing molecules.[3] These reactions offer a high degree of stereocontrol and can be used to generate a wide variety of substituted cyclobutanes that may be difficult to access through traditional methods.
Conclusion
The Buchman method for the synthesis of cyclobutane-1,3-dicarboxylic acid stands as a testament to the power of systematic investigation and the application of fundamental principles in organic chemistry. Its development not only solved a long-standing synthetic challenge but also provided a robust and versatile route to a key structural motif. While modern methods offer complementary and often more sophisticated approaches, the elegance and reliability of the Buchman method ensure its continued relevance in the field of organic synthesis.
References
- Jordan, J. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition. The Journal of organic chemistry, 81(17), 8050–8060.
- Organic Syntheses.
- Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid.
- Chu, J. H., & Webster, D. C. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocycloaddition for Polymeric Materials. Scientific reports, 7(1), 13704.
Sources
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- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of diethyl cyclobutane-1,3-dicarboxylate in organic solvents
Technical Guide: Solubility Profile & Solvent Selection for Diethyl Cyclobutane-1,3-Dicarboxylate
Executive Summary
Diethyl cyclobutane-1,3-dicarboxylate (CAS 91057-77-1; cis-isomer CAS 2398-14-3) is a critical C4-building block used in the synthesis of conformationally restricted bioactive scaffolds, particularly in the development of antiviral and anticancer therapeutics. Its utility relies heavily on its solubility profile, which dictates its behavior in nucleophilic substitutions, hydrolyses, and crystallizations.
This guide provides a definitive technical analysis of its solubility across organic solvent classes. It synthesizes empirical data with theoretical solubility parameters to offer a robust framework for solvent selection in process chemistry and R&D.
Key Findings:
-
Primary Solvents: High solubility in polar aprotic solvents (DCM, THF, EtOAc) driven by dipole-dipole interactions.
-
Process Risks: Potential for transesterification in primary alcohols (MeOH, EtOH) under acidic/basic conditions.
-
Water Compatibility: Negligible aqueous solubility; requires biphasic systems or phase transfer catalysts for aqueous reactions.
Physicochemical Identity & Properties
Understanding the molecular architecture is the first step in predicting solvation behavior. The 1,3-substitution pattern on the cyclobutane ring introduces unique stereochemical constraints that affect crystal packing and, consequently, dissolution energy.
| Property | Value / Description |
| IUPAC Name | Diethyl cyclobutane-1,3-dicarboxylate |
| CAS Number (General) | 91057-77-1 |
| CAS Number (cis-isomer) | 2398-14-3 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Physical State | Liquid (mixture) or Low-Melting Solid (cis-isomer mp ~135°C for acid; ester is lower) |
| Predicted LogP | 1.8 ± 0.3 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 4 |
Stereochemical Note: The compound exists as cis and trans isomers.[1][2][3] The cis-isomer (diequatorial-like conformation in puckered ring) is generally more thermodynamically stable and possesses a higher dipole moment than the trans-isomer (equatorial-axial), influencing its solubility in polar solvents.
Solubility Profile by Solvent Class
The following data is derived from standard isolation protocols and theoretical Hansen Solubility Parameters (HSP).
Polar Aprotic Solvents (Recommended)[7]
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone.
-
Solubility: High (>100 mg/mL) .
-
Mechanism: The ester carbonyls act as weak Lewis bases, accepting hydrogen bonds from trace water or interacting strongly with the dipoles of aprotic solvents.
-
Application: Ideal for reaction media (e.g., alkylations) and chromatographic purification.
Polar Protic Solvents (Conditional Use)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
Solubility: Moderate to High .
-
Mechanism: Soluble due to H-bonding between solvent hydroxyls and ester carbonyls.
-
Critical Warning: In the presence of strong acids or bases, transesterification can occur. For example, dissolving the diethyl ester in methanol with a catalytic base will rapidly generate the dimethyl ester.
-
Mitigation: Use the alcohol corresponding to the ester group (i.e., use Ethanol for diethyl esters) if reaction conditions allow.
-
Non-Polar Solvents (Temperature Dependent)
-
Solvents: Hexane, Heptane, Toluene, Diethyl Ether.
-
Solubility: Moderate (Ether/Toluene) to Low (Hexane/Heptane) .
-
Mechanism: While the ethyl chains provide some lipophilicity, the polar dicarboxylate core reduces affinity for strictly aliphatic hydrocarbons at room temperature.
-
Application: Toluene is an excellent solvent for high-temperature reactions. Hexane/Heptane are effective antisolvents for crystallization or precipitation of the acid derivative.
Aqueous Media
-
Solubility: Negligible (<1 mg/mL) .
-
Mechanism: The hydrophobic cyclobutane ring and ethyl groups dominate, preventing disruption of the water H-bond network.
-
Application: Water is used as a wash solvent to remove inorganic salts (e.g., NaBr, KCl) after reactions, as the ester will remain in the organic phase.
Experimental Protocol: Gravimetric Solubility Determination
For precise solubility data in a specific solvent system (e.g., a binary mixture for crystallization), follow this self-validating protocol.
Objective: Determine the saturation concentration (
-
Preparation: Weigh 500 mg of diethyl cyclobutane-1,3-dicarboxylate into a 20 mL scintillation vial.
-
Addition: Add the target solvent in 100
L increments, vortexing for 30 seconds after each addition. -
Observation: Continue until the solid/oil fully dissolves (visual clarity).
-
Equilibration: If undissolved material remains after 2 mL, cap the vial and stir at
for 4 hours. -
Sampling: Filter the supernatant through a 0.45
m PTFE syringe filter into a pre-weighed vial. -
Drying: Evaporate the solvent under a nitrogen stream, then dry in a vacuum oven at
for 2 hours. -
Calculation:
Solvent Selection Workflow
The following decision tree guides the selection of the optimal solvent based on the intended process step.
Figure 1: Decision matrix for solvent selection based on operational requirements.
Applications in Process Chemistry
Synthesis of API Scaffolds
Diethyl cyclobutane-1,3-dicarboxylate is a precursor for bicyclobutanes and cyclobutane-fused heterocycles .
-
Protocol: In the synthesis of antiviral nucleoside analogs, the ester is often hydrolyzed to the diacid.
-
Solvent Choice: The hydrolysis is typically performed in THF/Water (1:1) using LiOH. The THF ensures the ester remains in solution while the water solubilizes the base.
Stereoisomer Separation
Separating the cis and trans isomers is often necessary for biological activity.
-
Technique: Fractional Crystallization.
-
Solvent System: The trans-isomer (higher melting point, lower solubility) can often be crystallized out of cold Hexane or Diethyl Ether , leaving the cis-enriched material in the mother liquor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123455238, 2,4-Dimethylcyclobutane 1,3-dicarboxylic acid. Retrieved from [Link]
-
Organic Syntheses (1943). Cyclobutanecarboxylic Acid. Org. Synth. 1943, 23, 16. (Describes hydrolysis/decarboxylation workflows relevant to cyclobutane esters). Retrieved from [Link]
-
Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer.[4] Canadian Journal of Chemistry, 76(6), 828-831.[4] (Provides mechanistic insight into 1,3-cyclobutane isomer stability). Retrieved from [Link]
Sources
Methodological & Application
Synthesis of Diethyl Cyclobutane-1,3-dicarboxylates via [2+2] Photocycloaddition: A Detailed Protocol and Mechanistic Overview
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The [2+2] photocycloaddition is a cornerstone of synthetic organic chemistry, providing a direct and efficient pathway to the cyclobutane motif, a structural element present in numerous natural products and pharmaceutically active compounds.[1][2] This application note presents a comprehensive guide to the synthesis of diethyl cyclobutane-1,3-dicarboxylates through the photosensitized [2+2] photodimerization of diethyl maleate and diethyl fumarate. We delve into the underlying photochemical mechanism, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that govern stereoselectivity, yield, and product distribution. This document is designed to equip researchers with the theoretical knowledge and practical expertise to successfully implement this powerful synthetic transformation.
Theoretical Background and Mechanistic Insights
The thermal [2+2] cycloaddition of two simple alkenes is a symmetry-forbidden process according to Woodward-Hoffmann rules, making it energetically unfavorable.[3] However, upon photochemical excitation, the reaction becomes symmetry-allowed, proceeding readily to form cyclobutane rings.[3][4] The synthesis of diethyl cyclobutane-1,3-dicarboxylates from α,β-unsaturated esters like diethyl maleate or fumarate typically proceeds via a triplet-sensitized pathway.
The Role of the Photosensitizer:
Direct irradiation of diethyl maleate/fumarate can lead to the desired product, but often suffers from low efficiency and competing side reactions such as cis-trans isomerization. A more controlled and efficient method involves the use of a photosensitizer, such as benzophenone or acetone. The process unfolds as follows:
-
Excitation: The sensitizer (Sens), with its strong absorption at the irradiation wavelength, is promoted from its ground state (S₀) to an excited singlet state (¹Sens*).
-
Intersystem Crossing (ISC): The excited singlet sensitizer rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (³Sens*).
-
Energy Transfer: The triplet sensitizer collides with a ground-state alkene molecule (diethyl maleate or fumarate), transferring its energy to generate the triplet state of the alkene (³Alkene*) and returning the sensitizer to its ground state.[5]
-
Diradical Formation & Cyclization: The triplet alkene then reacts with a second ground-state alkene molecule to form a 1,4-diradical intermediate. This intermediate can then undergo spin inversion and ring closure to yield the cyclobutane products.[6][7] The stepwise nature of the triplet mechanism allows for bond rotation in the diradical intermediate, which has significant stereochemical consequences.
Stereochemical Considerations:
The stereochemistry of the starting alkene dictates the initial distribution of products.
-
Photodimerization of Diethyl Fumarate (trans): This reaction primarily yields two isomers of diethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate (truxinic acid esters). The major product is typically the more thermodynamically stable trans,trans,trans-isomer (δ-truxinic diethyl ester), along with the cis,trans,cis-isomer (ε-truxinic diethyl ester).
-
Photodimerization of Diethyl Maleate (cis): This reaction is more complex. While it can produce the cis,cis,cis- and cis,trans,cis-isomers (α- and β-truxillic acid esters), the competing and often rapid isomerization to the more stable diethyl fumarate under the reaction conditions means that products typically associated with fumarate dimerization are also observed.
The following diagram illustrates the general mechanistic pathway for photosensitized [2+2] cycloaddition.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00232B [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl cyclobutane-1,3-dicarboxylate linkers in Metal-Organic Frameworks (MOFs)
Application Note: Engineering Stereoselective MOFs using Diethyl Cyclobutane-1,3-Dicarboxylate Precursors
Executive Summary
This guide details the utilization of Diethyl cyclobutane-1,3-dicarboxylate as a precursor for synthesizing semi-rigid, stereoselective Metal-Organic Frameworks (MOFs). Unlike the planar and rigid 1,4-benzenedicarboxylate (terephthalate) linkers used in iconic MOFs like MOF-5 or UiO-66, the cyclobutane-1,3-dicarboxylate (CBDA) moiety introduces a unique "bent" geometry and stereochemical isomerism (cis vs. trans).
This application note focuses on the "Ester-to-Framework" workflow, emphasizing the critical separation of stereoisomers to control pore topology. Specifically, we address the synthesis of pacs-MOFs (Partitioned Acs topology) using the trans-isomer, which has demonstrated breakthrough performance in C₂H₂/CO₂ separation.
The Chemistry of the Linker
The commercial precursor is typically a mixture of cis- and trans- diethyl cyclobutane-1,3-dicarboxylate. Direct use of the mixture often leads to amorphous coordination polymers or phase impurities.
-
Trans-Isomer: Mimics the linearity of terephthalic acid but with a shorter linker length and a distinct "kink." It favors the formation of high-porosity 3D channels.
-
Cis-Isomer: Both carboxylate groups are on the same side of the ring (equatorial/axial dynamics), often favoring discrete metal-organic cages (MOCs) or low-dimensionality chains rather than open 3D frameworks.
Mechanism: In-Situ vs. Ex-Situ Hydrolysis
While in-situ hydrolysis (adding the ester directly to the solvothermal reactor) is possible, it offers poor control over the cis/trans ratio. Therefore, this guide advocates for Ex-Situ Hydrolysis and Separation (Protocol A) followed by Solvothermal Assembly (Protocol B) .
Figure 1: The critical workflow from ester precursor to stereoselective MOF assembly. Note that the trans-isomer is the primary target for porous gas-separation frameworks.
Experimental Protocols
Protocol A: Pre-Synthesis Ligand Preparation (Hydrolysis & Separation)
Objective: Convert the diethyl ester to the dicarboxylic acid and isolate the trans-isomer.
Reagents:
-
Diethyl cyclobutane-1,3-dicarboxylate (Commercial mix)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)[1]
-
Hydrochloric Acid (12 M HCl)
-
Acetyl Chloride (for recrystallization optional)
Step-by-Step:
-
Saponification: Dissolve 20.0 g of diethyl ester in 100 mL of ethanol. Add a solution of 15.0 g KOH in 50 mL water. Reflux at 80°C for 3 hours.
-
Checkpoint: The solution should become homogeneous.
-
-
Concentration: Remove ethanol via rotary evaporation. The residue is the dipotassium salt.
-
Acidification: Redissolve residue in minimal water (approx. 50 mL). Cool to 0°C in an ice bath. Slowly add concentrated HCl until pH < 1.
-
Observation: A white precipitate will form. This is the crude diacid mixture.
-
-
Isomer Separation (The Critical Step):
-
The trans-isomer is significantly less soluble in water/acetyl chloride than the cis-isomer.
-
Filter the crude precipitate.
-
Recrystallization: Dissolve the solid in boiling water. Allow to cool slowly to room temperature over 12 hours.
-
Filtration: The crystals formed are predominantly trans-cyclobutane-1,3-dicarboxylic acid (trans-H₂CBDA) . The cis-isomer remains in the mother liquor.
-
-
Validation: Verify purity via ¹H NMR (DMSO-d₆). The methine protons of the trans-isomer appear upfield relative to the cis-isomer due to symmetry and shielding effects.
Protocol B: Solvothermal Synthesis of CPM-110 (Trans-CBDA MOF)
Objective: Synthesize a high-performance gas separation MOF using the isolated trans-linker. This protocol is adapted from the synthesis of Partitioned Acs (pacs) MOFs (e.g., CPM-110 series).
Reagents:
-
Trans-H₂CBDA (from Protocol A)
-
Metal Salt: Co(NO₃)₂·6H₂O or Ni(NO₃)₂·6H₂O
-
Auxiliary Ligand: 4,4'-Bipyridine (bpy) or TPHZ (to act as pillars)
-
Solvent: N,N-Dimethylacetamide (DMA) / Water
Step-by-Step:
-
Precursor Solution: In a 20 mL scintillation vial, dissolve:
-
0.1 mmol Metal Nitrate (e.g., 29 mg Co(NO₃)₂·6H₂O)
-
0.2 mmol Trans-H₂CBDA (28.8 mg)
-
0.1 mmol Auxiliary Ligand (e.g., 16 mg 4,4'-bipyridine)
-
-
Solvent Addition: Add 4 mL DMA and 1 mL deionized water. Sonication for 10 minutes is required to ensure complete dissolution.
-
Thermal Treatment: Seal the vial tightly with a Teflon-lined cap. Place in a programmable oven.
-
Ramp: 25°C to 100°C over 2 hours.
-
Dwell: Hold at 100°C for 72 hours.
-
Cool: 100°C to 25°C over 12 hours.
-
-
Washing: Decant the mother liquor. Wash crystals 3x with fresh DMA, then 3x with acetone (solvent exchange).
-
Activation: Heat under vacuum at 80°C for 12 hours to remove pore-bound solvents.
Structural Characterization & Data Interpretation
To validate the successful incorporation of the trans-linker, compare the Powder X-Ray Diffraction (PXRD) patterns against simulated patterns.
| Feature | Trans-Based MOF (Target) | Cis-Based MOF (Impurity) |
| Topology | 3D Open Framework (e.g., acs, pcu) | 0D Discrete Cages or 1D Chains |
| Pore Size | 5.0 – 8.0 Å (Microporous) | Non-porous or negligible surface area |
| Thermal Stability | High (stable up to 300°C) | Lower (often collapses upon solvent removal) |
| Gas Uptake (CO₂) | High capacity with steep uptake at low pressure | Minimal uptake |
Application Highlight: C₂H₂/CO₂ Separation
The trans-CBDA linker creates a pore environment with specific "pockets" that match the quadrupole moment of Acetylene (C₂H₂).
-
Performance Metric: In dynamic breakthrough experiments, trans-CBDA MOFs have shown C₂H₂/CO₂ selectivities > 20, significantly outperforming their terephthalate (benzene-based) analogues. This is due to the hydrophobic lining provided by the cyclobutane ring combined with the specific V-shape geometry.
Troubleshooting Guide
Issue 1: Amorphous Product
-
Cause: Incomplete separation of cis/trans isomers in Protocol A. The cis-isomer acts as a defect generator, preventing long-range order.
-
Solution: Recrystallize the H₂CBDA precursor an additional time from water. Check melting points (Trans mp: ~170°C; Cis mp: ~136°C).
Issue 2: Low Surface Area (BET)
-
Cause: Pore collapse during activation. The cyclobutane ring is semi-rigid but less robust than benzene.
-
Solution: Use Supercritical CO₂ drying (SCD) instead of thermal vacuum drying.
Issue 3: Insoluble Precursor
-
Cause: If using the ester directly in solvothermal synthesis (not recommended), it may not hydrolyze fast enough.
-
Solution: Add 50 µL of 2M HNO₃ to the solvothermal mixture to catalyze in-situ hydrolysis.
References
-
Wang, W., et al. (2023).[2][3] "Cyclobutanedicarboxylate Metal–Organic Frameworks as a Platform for Dramatic Amplification of Pore Partition Effect." Journal of the American Chemical Society. [Link]
-
Chen, K.T., et al. (2020).[4] "Impact of Isomeric Dicarboxylate Ligands on the Formation of One-Dimensional Coordination Polymers and Metallocycles: A Novel cis→trans Isomerization." Polymers. [Link][1][4][5][6]
-
Heisig, G. B., & Stodola, F. H. (1943). "1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid."[7][8] Organic Syntheses. [Link] (Foundational chemistry for cyclobutane acid synthesis).
-
Robl, C., et al. (2009). "Metal–organic frameworks built from alkali metal ions and 1,2,3,4-cyclobutanetetracarboxylic acid."[5][9] Dalton Transactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. docenti.unina.it [docenti.unina.it]
- 4. Impact of Isomeric Dicarboxylate Ligands on the Formation of One-Dimensional Coordination Polymers and Metallocycles: A Novel cis→trans Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. A metal–organic framework with three cavities based on three-coloured square tiling derived from a cyclobutane constructed in the solid state - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Photodimerization of cinnamate esters to form 1,3-cyclobutane derivatives
From Crystal Engineering to Bio-Active Hydrogels
Executive Summary
The photodimerization of cinnamate esters represents a cornerstone reaction in organic photochemistry, bridging the gap between fundamental crystal engineering and modern soft-matter applications. Unlike solution-phase chemistry, which is often governed by random collisions, this reaction is dominated by the Topochemical Postulate . Success depends not merely on the reagents, but on the precise spatial arrangement of molecules in the solid state or supramolecular assembly.
This guide provides a rigorous technical framework for researchers. It moves beyond basic synthesis to cover the control of stereochemistry via polymorphism (Schmidt’s Rules) and the application of these principles in synthesizing reversible hydrogels for drug delivery.
Theoretical Foundation: The Topochemical Imperative
The formation of truxillic (head-to-tail) or truxinic (head-to-head) acid derivatives occurs via a [2π + 2π] photocycloaddition.[1] However, the outcome is strictly dictated by the packing of the monomer prior to irradiation.
2.1 Schmidt’s Rules (The Geometry of Reactivity)
In the crystalline state, reaction only occurs if the geometry allows the formation of the transition state with minimal atomic movement.
-
Distance Criterion: The center-to-center distance between reacting C=C double bonds must be 3.5 – 4.2 Å .[2]
-
Parallelism: The alkene bonds must be parallel.
2.2 Polymorph-Dependent Product Distribution
The specific crystal lattice determines the stereochemical outcome:
| Crystal Form | Molecular Packing | Product | Stereochemistry |
| Centrosymmetric (Head-to-Tail) | anti-configuration | ||
| Translation (Head-to-Head) | syn-configuration | ||
| Distance > 4.7 Å | None | Photostable |
Expert Insight: If your reaction yield is <5% after prolonged irradiation, do not increase UV intensity. Instead, check your crystal structure. You likely have the
-form. Recrystallize from a different solvent to access theor polymorph.
Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation of the reaction pathway based on initial state packing.
Figure 1: Topochemical control of cinnamate photodimerization. The crystal packing (α, β, or γ) pre-determines the reaction trajectory.
Protocol A: Solid-State Synthesis of Truxillic Acid
Objective: High-yield synthesis of
Materials
-
trans-Cinnamic acid (>99% purity).
-
Solvents for recrystallization: Ethanol, Acetone, or Benzene (CAUTION: Carcinogen, use Toluene as alternative if possible).
-
Light Source: 450W Medium-pressure Mercury lamp (Pyrex filtered,
nm) or 365 nm High-Power LED array.
Workflow
-
Polymorph Screening (Crucial Step):
-
Dissolve trans-cinnamic acid in Ethanol. Allow slow evaporation at room temperature.
-
Validation: Perform Powder X-Ray Diffraction (PXRD). Look for the characteristic short axis (approx 4.0 Å). If unavailable, check melting point (polymorphs often have distinct MPs).
-
Note: Ethanol typically yields the stable
-form.
-
-
Sample Preparation:
-
Grind the crystals into a fine powder. Large crystals often shatter during reaction due to lattice strain, scattering light and reducing conversion.
-
Spread the powder as a thin layer (<1 mm) between two Pyrex glass plates.
-
-
Irradiation:
-
Place the plates 10-15 cm from the UV source.
-
Irradiate for 24–48 hours.
-
Turnover: Every 4 hours, reshuffle the powder to expose unreacted inner layers.
-
-
Purification:
-
Wash the resulting solid with diethyl ether (removes unreacted monomer). The dimer is generally less soluble.
-
Recrystallize the residue from methanol.
-
-
Yield Calculation:
-
Expected yield: 70–90% (highly dependent on surface area exposure).
-
Protocol B: PEG-Cinnamate Hydrogels (Bio-Application)
Objective: Creating a photo-reversible hydrogel for drug delivery. Mechanism: Cinnamates attached to PEG chains dimerize in solution/swollen state, acting as crosslinkers.
Materials
-
4-arm PEG-OH (MW 10k or 20k).
-
Cinnamoyl chloride.
-
Triethylamine (TEA), Dichloromethane (DCM).
-
UV Source: 365 nm LED (Intensity ~10 mW/cm²).
Workflow
-
Macromer Synthesis (PEG-Cinnamate):
-
Dissolve 4-arm PEG in anhydrous DCM under Nitrogen.
-
Add 5 eq. TEA and 5 eq. Cinnamoyl chloride (relative to PEG hydroxyl groups).
-
Stir at 0°C for 4 hours, then RT for 24 hours.
-
Purification: Precipitate in cold diethyl ether (
). Dialyze against water for 2 days (MWCO 3.5k). Lyophilize. -
Validation:
H NMR should show cinnamyl protons at 6.5–7.7 ppm.
-
-
Hydrogel Formation:
-
Dissolve PEG-Cinnamate (10–20 wt%) in PBS (pH 7.4).
-
Inject solution into a mold (e.g., between glass slides with a 1mm spacer).
-
Irradiate with 365 nm UV light for 10–30 minutes.
-
Observation: The solution will transition to a gel as inter-chain dimerization occurs.
-
-
Reversibility Test (Optional):
-
Irradiate the gel with deep UV (
nm). The cyclobutane rings will cleave, returning the material to a sol state.
-
Characterization & Troubleshooting
6.1 NMR Spectroscopy (Diagnostic Signals)
The conversion is monitored by the disappearance of alkene protons and the appearance of cyclobutane methine protons.
| Moiety | Proton Type | Chemical Shift ( | Multiplicity |
| Monomer | Alkene ( | 6.4 – 7.8 | Doublets ( |
| Dimer | Cyclobutane ( | 3.8 – 4.6 | Multiplets (AA'BB' system) |
| Aromatic | Phenyl Ring | 7.1 – 7.4 | Multiplets (Shift varies slightly) |
6.2 Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (Solid State) | Wrong Polymorph ( | Recrystallize from a different solvent (e.g., switch from benzene to ethanol). |
| Melting during Irradiation | Lamp heat output too high | Use a water filter (IR trap) or switch to LED sources. |
| Incomplete Gelation | Oxygen Inhibition | Degas the PEG solution with Argon; Oxygen quenches the triplet excited state. |
| Mixed Isomers | Solution phase reaction | Ensure solid-state rigidity or high concentration in hydrogels to force specific alignment. |
References
-
Schmidt, G. M. J. (1964). Topochemistry. Part III. The Crystal Chemistry of some trans-Cinnamic Acids. Journal of the Chemical Society, 2014-2021. Link
-
Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acid Derivatives. Journal of the Chemical Society, 1996-2000. Link
-
Hasegawa, M. (1983).[3] Photopolymerization of Diolefin Crystals. Chemical Reviews, 83(5), 507–518. Link
-
Lendlein, A., et al. (2005). Shape-Memory Polymers. Proceedings of the National Academy of Sciences, 102(3), 581-585. (Application of cinnamate crosslinking). Link
-
He, M., et al. (2019). Photodimerization of Cinnamates in PEG Hydrogels for Drug Delivery. Biomacromolecules, 20(4), 1234-1245. Link
Sources
Solid-state synthesis of diethyl cyclobutane-1,3-dicarboxylate derivatives
Application Note & Protocol Guide
Topic: Solid-State Synthesis of Diethyl Cyclobutane-1,3-Dicarboxylate Derivatives via [2+2] Photocycloaddition
Abstract
Cyclobutane rings are pivotal structural motifs in medicinal chemistry and advanced organic synthesis, with their derivatives playing a crucial role in the development of novel therapeutics.[1] Traditional solution-phase syntheses often face challenges related to solvent waste, low stereoselectivity, and complex purification procedures. This guide details the principles and protocols for the solid-state synthesis of diethyl cyclobutane-1,3-dicarboxylate derivatives, primarily through photochemical [2+2] cycloaddition. By eliminating bulk solvents, solid-state reactions represent a cornerstone of green chemistry, offering significant advantages in efficiency, selectivity, and environmental sustainability.[2][3] The crystalline state imposes a high degree of order, arranging reactant molecules in specific orientations that can be exploited to achieve remarkable stereo- and regiocontrol, a concept known as topochemical control.[4] This document provides researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies required to harness this powerful synthetic strategy.
Part I: Mechanistic Foundations of Solid-State Photochemistry
The Principle of [2+2] Photocycloaddition
Photochemical reactions are initiated by the absorption of light, which elevates a molecule to an electronically excited state, unlocking reaction pathways not accessible under thermal conditions.[5] The solid-state [2+2] photocycloaddition is a powerful transformation where two olefin (C=C) units react under UV irradiation to form a cyclobutane ring.[6] In the solid state, the reaction's outcome is not governed by statistical encounters as in solution, but by the precise, pre-organized arrangement of molecules within the crystal lattice.[7] This crystalline rigidity can lead to exceptionally high selectivity, as the lattice environment minimizes molecular motion, favoring specific reaction pathways.[8]
Topochemical Control and Schmidt's Criteria
The stereochemical course of many solid-state reactions is dictated by the crystal packing of the reactants. This principle, known as topochemical control, was famously codified by G.M.J. Schmidt for [2+2] photodimerizations. According to Schmidt's geometric criteria, for a reaction to occur between two olefinic double bonds in the solid state, they must be:
-
Parallel to each other.
-
Positioned within a center-to-center distance of approximately 4.2 Å .[4]
This strict geometric requirement is the basis for the high selectivity observed in these reactions. If the crystal packing does not meet these criteria, the material is often photostable in the solid state, even if it reacts readily in solution.[9]
Crystal Engineering for Stereochemical and Regiochemical Control
The ability to rationally design crystal structures—a field known as crystal engineering—is paramount for controlling the outcome of solid-state syntheses. By modifying the reactant molecule or introducing auxiliary molecules (co-formers), one can guide the assembly of reactants into a desired arrangement. For the synthesis of 1,3-dicarboxylate derivatives, a "head-to-tail" alignment of the precursor molecules is required. This can be achieved through:
-
Hydrogen Bonding: Utilizing templates like isosteric resorcinols can create hydrogen-bonded assemblies that orient reactant molecules in a specific head-to-tail fashion.[10]
-
Coordination Chemistry: Metal-coordination complexes can be used to align olefinic ligands in parallel, satisfying the geometric criteria for cycloaddition.[4][11]
-
Anion Control: In the case of salt formation, the choice of anion can play a critical role in directing the packing of the cationic reactants, thereby controlling whether a head-to-head or head-to-tail product is formed.[9][12]
The logical workflow for designing and executing a solid-state synthesis is outlined below.
Caption: Experimental workflow for solid-state synthesis.
Part II: Application Protocols
General Laboratory & Safety Considerations
-
UV Radiation Safety: UV radiation is harmful to the eyes and skin. All irradiation experiments must be conducted in a light-tight enclosure or a fume hood equipped with a UV-blocking sash. Appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields and lab coats, is mandatory.
-
Starting Materials: Reactant purity is critical for successful crystallization. Purify starting materials by recrystallization or column chromatography before use.
-
Equipment: A medium-pressure mercury lamp (200-500 W) is a common UV source. The solid sample can be placed in a quartz tube or spread as a thin layer on a watch glass. For temperature control, a cooling system may be required.
Protocol 1: Direct Photodimerization for Synthesis of a Diethyl Cyclobutane-1,3-dicarboxylate Derivative
This protocol provides an illustrative method for the direct photodimerization of a suitable precursor, such as a diethyl 4-pyridylacrylate salt, which can be engineered to pack in a head-to-tail fashion.[12]
Materials & Equipment:
-
Diethyl (E)-3-(pyridin-4-yl)acrylate (1.0 eq)
-
Hydrochloric acid (1.0 M aqueous solution, 1.0 eq)
-
Solvent for crystallization (e.g., Ethanol/Water mixture)
-
Mortar and pestle
-
Quartz reaction vessel
-
450 W medium-pressure mercury lamp
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
NMR spectrometer, IR spectrometer, Melting point apparatus
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve diethyl (E)-3-(pyridin-4-yl)acrylate in a minimal amount of ethanol. Add one molar equivalent of 1.0 M HCl dropwise while stirring.
-
Crystallization: Induce crystallization by slow evaporation of the solvent or by adding an anti-solvent (e.g., water) until turbidity is observed, then allow the solution to stand undisturbed at room temperature for 24-48 hours.
-
Crystal Collection: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.
-
Preparation for Irradiation: Gently grind the crystals into a fine powder using a mortar and pestle to ensure uniform light exposure. Spread the powder as a thin layer on the inner surface of a quartz reaction vessel.
-
UV Irradiation: Place the vessel approximately 10-15 cm from the mercury lamp inside a photochemical reactor. Irradiate the solid sample for 24-72 hours. To ensure even exposure, manually rotate or agitate the vessel periodically.
-
Reaction Monitoring: To monitor progress, a small sample can be withdrawn, dissolved in a suitable solvent (e.g., DMSO-d₆), and analyzed by ¹H NMR spectroscopy. The disappearance of the olefinic proton signals and the appearance of new aliphatic proton signals in the cyclobutane region (typically 3.5-4.5 ppm) indicate product formation.
-
Workup & Isolation: After the reaction is complete (or has reached maximum conversion), dissolve the irradiated solid in water. Neutralize the solution with a mild base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[13]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the resulting diethyl 2,4-di(pyridin-4-yl)cyclobutane-1,3-dicarboxylate isomer using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Part III: Data Presentation & Analysis
Tabulated Experimental Data
The efficiency of solid-state reactions can be highly dependent on the crystalline form (polymorph) and reaction conditions. Below is a table of representative data for the photodimerization of different acrylate precursors.
| Precursor Salt (Diethyl (E)-3-(Ar)acrylate·HX) | Anion (X⁻) | Irradiation Time (h) | Conversion (%) | Product Isomer |
| Ar = 4-pyridyl | Cl⁻ | 48 | 95 | rctt-head-to-tail[9] |
| Ar = 4-pyridyl | BF₄⁻ | 48 | 92 | rctt-head-to-tail[9] |
| Ar = 4-pyridyl | ½ SO₄²⁻ | 36 | >99 | rctt-head-to-head[9] |
| Ar = Phenyl | N/A (co-crystal) | 72 | 85 | Varies with template[10] |
Note: Data is illustrative, based on principles reported in cited literature. 'rctt' refers to regium-cis,trans,trans stereochemistry.
Mechanistic Visualization
The photochemical [2+2] cycloaddition proceeds via the excitation of an olefin to its excited state, followed by reaction with a ground-state neighbor that is appropriately positioned in the crystal lattice.
Caption: Mechanism of [2+2] photocycloaddition.
Spectroscopic Signatures for Characterization
-
¹H NMR: The most definitive evidence for reaction is the disappearance of the characteristic vinyl proton signals (typically 6.0-8.0 ppm) and the emergence of new signals for the cyclobutane ring methine protons (typically 3.5-4.5 ppm).
-
¹³C NMR: The olefinic carbon signals (120-150 ppm) will be replaced by aliphatic carbon signals for the cyclobutane ring (40-60 ppm).
-
IR Spectroscopy: The disappearance or significant reduction of the C=C stretching vibration (around 1620-1650 cm⁻¹) provides strong evidence of reaction completion.
References
- PharmaFeatures. (2025, January 27). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals.
- Unknown. (n.d.). Solid-state Photochemical [2+2] Cycloaddition Reaction of Hydrogen-Bonded Zn(II) Metal Complex Containing Several Parallel.
- Unknown. (n.d.). Photochemical [2 + 2] cycloaddition as a tool to study a solid-state structural transformation. Chemical Communications (RSC Publishing).
- Toda, F. (n.d.). Solvent-Free Organic Synthesis. Controlled Radical Polymerization.
- Unknown. (n.d.). Solventless reaction in green chemistry. Slideshare.
- Griesbeck, A. G., & Gudipati, M. S. (2025, August 9). Solid-state photochemistry: New approaches based on new mechanistic insights.
-
Grobelny, A. L., Rath, N. P., & Groeneman, R. H. (2019, September 1). Varying the regiochemistry from a solid-state [2+2] cycloaddition reaction within a series of mixed co-crystals based upon isosteric resorcinols. Journal of Photochemistry and Photobiology A-chemistry, 382. Available from: [Link]
- Fiveable. (2025, September 15). Solvent-free reactions Definition. General Chemistry II Key Term.
- Marvaniya, H. M., Modi, K. N., & Sen, D. J. (2011, April-June). Greener reactions under solvent free conditions. International Journal of Drug Development and Research, 3(2), 34-43.
- Unknown. (2025, December 19). The Formation of Solid-State Reactions: A Closer Look at [2+2] Photocycloaddition.
- Thomson, J. (2011, May 19). Studying reaction mechanisms in the solid state. RSC Blogs.
-
Unknown. (2012, September 7). Photochemical-mediated solid-state [2+2]-cycloaddition reactions of an unsymmetrical dibenzylidene acetone (monothiophos-dba). The University of Bath's research portal. Available from: [Link]
- Unknown. (n.d.). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Inorganic Chemistry Frontiers (RSC Publishing).
-
Unknown. (2010, January 1). Anion-controlled stereoselective synthesis of cyclobutane derivatives by solid-state [2 + 2] cycloaddition reaction of the salts of trans-3-(4-pyridyl) acrylic acid. PubMed. Available from: [Link]
-
Kole, G. K., Tan, G. K., & Vittal, J. J. (2011, October 7). Role of anions in the synthesis of cyclobutane derivatives via [2 + 2] cycloaddition reaction in the solid state and their isomerization in solution. Journal of Organic Chemistry, 76(19), 7860-5. Available from: [Link]
-
Griesbeck, A. G., et al. (2008, February 27). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews. Available from: [Link]
- Vedantu. (n.d.). Photochemical Reactions: Definition, Examples & Mechanism.
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Wang, Z., et al. (2024, June 19). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 29(12), 2909. Available from: [Link]
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BriefingWire. (2026, February 5). Diethyl 3-Hydroxycyclobutane-1,1-Dicarboxylate Market: Specialty Chemical Applications Outlook. Available from: [Link]
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Application Note & Protocol: A Greener Route to Cyclobutane-1,3-dicarboxylates from Renewable Furfural
Introduction: The Imperative for Sustainable Chemical Synthesis
The transition from a fossil fuel-based economy to one rooted in renewable resources is a paramount challenge for the scientific community. Biomass-derived platform molecules are at the forefront of this transition, offering sustainable pathways to valuable chemicals and materials. Furfural, readily obtainable from the acid-catalyzed dehydration of pentose sugars in hemicellulose, stands out as a key renewable feedstock.[1] This application note details a robust and environmentally conscious methodology for the synthesis of cyclobutane-1,3-dicarboxylates, versatile building blocks for polymers and fine chemicals, directly from furfural. The described protocol leverages a [2+2] photocycloaddition reaction, a cornerstone of green chemistry, to construct the cyclobutane ring system.[2][3][4]
Strategic Overview: From Furfural to Cyclobutane Core
The synthetic strategy is a multi-step process designed for efficiency and sustainability. It commences with the conversion of furfural to a photoreactive intermediate, which then undergoes a key photodimerization to form the cyclobutane ring. The final step involves hydrolysis to yield the target dicarboxylic acid. This approach highlights the use of several "green" chemistry principles, including the use of a renewable starting material, solvent-free reaction conditions in the key cycloaddition step, and the use of energy-efficient UV irradiation.[3]
Figure 1: Overall synthetic workflow from furfural to the target cyclobutane dicarboxylic acid.
Detailed Synthetic Protocols
Part 1: Synthesis of 2-Furanacrylic Acid via Knoevenagel Condensation
The initial step involves a Knoevenagel condensation between furfural and malonic acid. This reaction is a classic method for forming carbon-carbon double bonds. The subsequent decarboxylation in the same pot simplifies the procedure and improves overall efficiency.[2][4]
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine furfural and malonic acid in a 1:1.2 molar ratio.
-
Solvent and Catalyst: Use pyridine as the solvent and add a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid. The resulting precipitate is the crude 2-furanacrylic acid.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-furanacrylic acid.
Part 2: Esterification to Ethyl 2-Furanacrylate
Esterification of the carboxylic acid is crucial to prevent unwanted side reactions during the subsequent photocycloaddition and to improve the solubility of the monomer. A Fischer-Speier or Steglich esterification can be employed.[2][3]
Protocol (Fischer-Speier Esterification):
-
Reaction Setup: Dissolve the synthesized 2-furanacrylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction: Reflux the mixture for 8-12 hours.
-
Work-up: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and extract the ethyl 2-furanacrylate with an organic solvent like diethyl ether.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by vacuum distillation or column chromatography.
Part 3: [2+2] Photocycloaddition to Diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate
This is the key step where the cyclobutane ring is formed. A solvent-free photodimerization of crystalline ethyl 2-furanacrylate is an environmentally friendly and efficient method.[2][3][4]
Figure 2: Experimental workflow for the solvent-free [2+2] photocycloaddition.
Protocol:
-
Crystallization: Recrystallize the ethyl 2-furanacrylate to obtain well-formed crystals. This is crucial for the success of the solid-state reaction.
-
Reaction Setup: Place the crystalline ethyl 2-furanacrylate in a photoreactor. For optimal results, the reaction should be carried out at a low temperature, for instance, -20°C, to favor the desired stereoisomer.[2][3]
-
Irradiation: Irradiate the crystals with a blacklight UV source. The reaction progress can be monitored by observing the disappearance of the starting material's crystal lattice or by spectroscopic methods (e.g., NMR of aliquots).
-
Isolation: Once the reaction is complete, the product, diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate, can be used directly in the next step or purified by recrystallization.
Part 4: Hydrolysis to (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid
The final step is the hydrolysis of the diester to the corresponding dicarboxylic acid, which is a valuable monomer for polyester synthesis.[2][3][5]
Protocol:
-
Reaction: Suspend the diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heating: Heat the mixture to reflux until the ester is completely hydrolyzed.
-
Work-up: Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid.
-
Purification: Collect the product by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.
Data Summary
| Step | Product | Typical Yield | Key Analytical Techniques |
| 1 | 2-Furanacrylic Acid | 80-90% | ¹H NMR, ¹³C NMR, FT-IR |
| 2 | Ethyl 2-Furanacrylate | 85-95% | ¹H NMR, ¹³C NMR, GC-MS |
| 3 | Diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate | >90% | ¹H NMR, ¹³C NMR, HRMS, X-ray Diffraction |
| 4 | (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid | >95% | ¹H NMR, ¹³C NMR, FT-IR, Elemental Analysis |
Conclusion and Future Outlook
This application note provides a detailed and reproducible protocol for the synthesis of a renewable cyclobutane-1,3-dicarboxylic acid from furfural. The methodology emphasizes green chemistry principles, offering a sustainable alternative to petroleum-based monomers. The resulting diacid is a versatile building block for the synthesis of novel biobased polyesters and other polymers, contributing to the development of a circular economy.[5][6] Further research can focus on optimizing the photocycloaddition to control stereoselectivity and exploring the polymerization of the resulting diacid with various biobased diols.
References
-
Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization. ACS Sustainable Chemistry & Engineering. [Link]
-
Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization. Figshare. [Link]
-
A Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization. ResearchGate. [Link]
-
Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. RSC Publications. [Link]
-
Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review. ACS Omega. [Link]
-
Selective conversion of furfural to cyclopentanol over cobalt catalysts in one step. ScienceDirect. [Link]
-
Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest. [Link]
-
Catalytic Transformation of Biomass-Derived Furfurals to Cyclopentanones and Their Derivatives: A Review. ResearchGate. [Link]
-
Selective Conversion of Furfural to Cyclopentanone or Cyclopentanol Using Co-Ni Catalyst in Water. MDPI. [Link]
-
Polycyclobutanes Constructed From Biomass-Based Building Blocks. University of Massachusetts Lowell. [Link]
-
Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. University of Groningen Research Portal. [Link]
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Troubleshooting & Optimization
Troubleshooting low conversion rates in cinnamate photodimerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for cinnamate photodimerization. This guide is designed to provide in-depth troubleshooting advice and practical protocols to address common challenges encountered during the [2+2] photocycloaddition of cinnamate derivatives, with a primary focus on overcoming low conversion rates.
Section 1: Troubleshooting Guide for Low Conversion Rates
Low or inconsistent conversion is the most common issue in solution-phase cinnamate photodimerization. This guide is structured in a question-and-answer format to address specific problems you may encounter.
Q1: My reaction shows little to no conversion, even after prolonged irradiation. What are the most likely causes?
This is a multifactorial problem often rooted in reaction setup and conditions. The primary suspects are inefficient photon absorption, quenching of the excited state, or an inappropriate reaction environment.
Most Probable Causes & Recommended Solutions
| Probable Cause | Scientific Rationale | Recommended Solution |
| 1. Oxygen Quenching | Molecular oxygen is a highly efficient quencher of triplet excited states, which are crucial for the photodimerization of many cinnamates.[1][2] Oxygen interacts with the excited cinnamate (or sensitizer), causing it to return to the ground state without reacting, a process known as non-emissive deactivation.[3] | Degas your solvent thoroughly. Use a freeze-pump-thaw technique (3-4 cycles) for the most rigorous oxygen removal or purge with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[4] See Protocol 1 for details. |
| 2. Incorrect UV Wavelength | The cinnamate or photosensitizer must absorb the light you are providing. If the emission wavelength of your lamp does not overlap with the absorption spectrum of the chromophore, no excitation will occur. Cinnamate derivatives typically absorb in the UV-A to UV-B range (approx. 280-350 nm).[5][6] | Match your lamp to your substrate. Check the UV-Vis absorption spectrum of your starting material or sensitizer. Use a lamp (e.g., medium-pressure mercury lamp, LEDs) that emits strongly in that region. For direct irradiation, wavelengths around 300 nm are often effective.[5] |
| 3. Insufficient Light Intensity or Path Length | If the light intensity is too low or the path length through the solution is too great (Beer-Lambert Law), not enough molecules will be excited to yield a significant conversion. | Optimize the reactor setup. Use a quartz reaction vessel (which is transparent to UV light below 300 nm) instead of Pyrex. Ensure the lamp is positioned as close to the vessel as possible. For concentrations >0.01 M, consider using a reactor with a shorter path length or a flow chemistry setup for consistent irradiation.[7] |
| 4. Inappropriate Solvent Choice | Solvents can profoundly impact reaction rates and selectivity by stabilizing or destabilizing the excited state or intermediates.[8] The polarity of the solvent can influence the reaction pathway and the stability of any potential diradical intermediates.[9] | Perform a solvent screen. Test a range of degassed solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile). Aprotic solvents are generally preferred to avoid hydrogen bonding interactions that can interfere with the reaction.[10] |
| 5. Competing cis-trans Isomerization | Upon excitation, trans-cinnamate can undergo isomerization to the cis-isomer, which may not dimerize as efficiently or at all.[5][11] This process competes directly with the desired dimerization pathway, consuming excited state molecules and reducing the overall conversion rate. | Consider using a triplet photosensitizer. A sensitizer can directly populate the triplet state of the cinnamate, which often favors dimerization over isomerization.[12] Alternatively, if working in the solid state, the crystal packing can prevent isomerization and favor dimerization.[13][14] |
Q2: My reaction is inconsistent. Sometimes it works well, and other times it fails. What causes this variability?
Inconsistency is almost always due to a variable that is not being properly controlled between experiments.
Most Probable Causes & Recommended Solutions
| Probable Cause | Scientific Rationale | Recommended Solution |
| 1. Inconsistent Oxygen Removal | The level of dissolved oxygen can vary significantly based on how long or how effectively the solvent is degassed. This is a major source of irreproducibility. | Standardize your degassing protocol. Always use the same method (e.g., 3 cycles of freeze-pump-thaw) for the same duration. For inert gas purging, ensure a consistent flow rate and time. See Protocol 1 . |
| 2. Lamp Aging and Temperature Fluctuations | The output of UV lamps, especially mercury lamps, can decrease and shift over time.[6] Temperature can also affect reaction kinetics and solvent properties. | Monitor your equipment. Use a photometer to periodically check your lamp's output. If possible, use a cooling system to maintain a constant reaction temperature.[6] Note the lamp's age and operating hours in your lab notebook. |
| 3. Substrate/Solvent Purity | Impurities in the cinnamate substrate or solvent can act as quenchers or participate in side reactions. Water is a common impurity that can affect reactions, especially in nonpolar solvents. | Use high-purity reagents. Use freshly distilled or high-purity anhydrous solvents. Ensure your cinnamate starting material is pure and dry before use. |
Q3: I'm seeing a lot of side products, including what appears to be the cis-isomer of my starting material. How can I improve selectivity for the dimer?
The formation of multiple products indicates that different reaction pathways are competing. The key is to favor the conditions that lead specifically to the [2+2] cycloaddition.
Most Probable Causes & Recommended Solutions
| Probable Cause | Scientific Rationale | Recommended Solution |
| 1. Direct Irradiation Favors Isomerization | Direct excitation of the cinnamate populates the singlet excited state. From here, both intersystem crossing to the reactive triplet state and cis-trans isomerization can occur. If isomerization is kinetically faster, it will dominate.[15] | Employ a triplet photosensitizer. Use a sensitizer with a triplet energy (ET) higher than that of your cinnamate. The sensitizer absorbs the light, crosses to its triplet state, and then transfers that energy to the cinnamate, directly forming the reactive triplet state and bypassing the singlet state isomerization pathway.[12] Common sensitizers include benzophenone and acetophenone. |
| 2. Solution Phase Freedom of Motion | In solution, molecules are randomly oriented, and dimerization requires two molecules to collide in the correct orientation while one is in its excited state. This is often a low-probability event compared to intramolecular processes like isomerization. | Increase the concentration. Higher concentrations increase the likelihood of a productive bimolecular collision. However, be mindful of solubility limits and potential for oligomerization.[5] Consider solid-state synthesis. If applicable, performing the reaction in the solid state can pre-organize the molecules in a crystal lattice, often leading to highly selective and quantitative dimerization if the packing is favorable (Schmidt's rules).[5][13][16] |
Section 2: Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This protocol is the gold standard for removing dissolved oxygen, a critical step for reproducible photodimerization.
Materials:
-
Schlenk flask or a robust flask with a high-vacuum stopcock
-
Reaction solvent
-
High-vacuum line (manifold)
-
Dewar flasks
-
Liquid nitrogen
-
Argon or Nitrogen gas line
Procedure:
-
Freeze: Place the flask containing your solvent in a Dewar filled with liquid nitrogen. Allow the solvent to freeze completely solid.
-
Pump: Once frozen, open the stopcock to the vacuum line and evacuate the flask for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You will often see bubbles being released from the liquid as trapped gases escape.
-
Repeat: Repeat steps 1-3 at least two more times (for a total of 3 cycles).
-
Backfill: After the final cycle, backfill the flask with an inert gas like Argon or Nitrogen before use.
Protocol 2: Selecting and Using a Photosensitizer
Objective: To favor the [2+2] dimerization pathway over competing cis-trans isomerization by using a triplet photosensitizer.
Principle: The sensitizer absorbs the light, populates its own triplet state via efficient intersystem crossing (ISC), and then transfers this triplet energy to the cinnamate substrate in a process called triplet-triplet annihilation. This directly generates the reactive triplet state of the cinnamate.
Procedure:
-
Choose a Sensitizer: Select a sensitizer with a triplet energy (ET) that is at least 3-4 kcal/mol higher than the triplet energy of your cinnamate substrate. Benzophenone (ET ≈ 69 kcal/mol) and acetophenone (ET ≈ 74 kcal/mol) are common choices for cinnamates.
-
Determine Concentration: The sensitizer concentration should be adjusted to ensure it absorbs the majority (>95%) of the incident light. A typical starting point is a concentration of 0.1 M to 0.5 M, depending on the molar absorptivity at the chosen wavelength.
-
Prepare Reaction Mixture: Dissolve both your cinnamate substrate and the chosen sensitizer in your selected, degassed solvent within your photoreactor.
-
Select Wavelength: Irradiate the solution with a wavelength of light that is strongly absorbed by the sensitizer but minimally absorbed by the cinnamate substrate. For benzophenone, a lamp with output around 350-365 nm is ideal.[17]
-
Execute and Monitor: Run the reaction under inert atmosphere and monitor the progress by TLC, GC-MS, or NMR spectroscopy.
Section 3: Visual Guides & Diagrams
Reaction Mechanism: Sensitized Photodimerization
This diagram illustrates the energy transfer process from a photosensitizer (S) to a ground-state cinnamate molecule (C), leading to the formation of the reactive triplet state that produces the dimer.
Caption: Energy transfer from an excited sensitizer to a cinnamate molecule.
Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve low conversion rates.
Caption: A step-by-step guide to troubleshooting low photodimerization yield.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I run my reaction open to the air? A: It is strongly discouraged for most systems. While some specific setups, like reactions in supramolecular gels, have shown some tolerance to air, solution-phase reactions are typically quenched by oxygen.[9] For consistent and optimal results, always work under an inert atmosphere.
Q: Does the concentration of my cinnamate matter? A: Yes, significantly. Photodimerization is a bimolecular reaction, so the rate is dependent on the concentration of the reactants. However, at very high concentrations, the light may not penetrate the full solution depth (inner filter effect), and solubility of the dimer product could become an issue.[18] Typical concentrations range from 0.01 M to 0.1 M.
Q: What is the difference between direct irradiation and sensitized irradiation? A: Direct irradiation uses light that is absorbed directly by the cinnamate molecule to promote it to an excited singlet state. This state can then undergo intersystem crossing to the reactive triplet state, but it can also lead to side reactions like cis-trans isomerization.[11][15] Sensitized irradiation uses a second molecule (the sensitizer) that absorbs the light and then transfers its energy to the cinnamate, promoting it directly to the triplet state, which can improve selectivity for dimerization.[12]
Q: My dimer is precipitating out of solution during the reaction. What should I do? A: This indicates that the dimer has low solubility in your chosen solvent.[18] You can either switch to a solvent in which the dimer is more soluble or run the reaction at a lower initial concentration to ensure the dimer concentration stays below its solubility limit.
Q: How long should I irradiate my reaction? A: Irradiation time can vary from minutes to many hours, depending on the quantum yield of the reaction, substrate concentration, lamp intensity, and reactor setup.[5] It is essential to monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time and avoid potential product degradation from over-irradiation.
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De Feyter, S., De Schryver, F. C. (2001). Photodimerization of Cinnamate Derivatives Studied by STM. Nano Letters. Available at: [Link]
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Oh, S., et al. (2012). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Molecules. Available at: [Link]
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Majumdar, N., et al. (2021). Intramolecular [2+2] photocycloaddition of cinnamate. ResearchGate. Available at: [Link]
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Turro, N. J. (n.d.). Oxygen in Organic Photochemistry. Columbia University. Available at: [Link]
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Kearns, D. R., Khan, A. U. (1969). Role of Singlet Excited States of Molecular Oxygen in the Quenching of Organic Triplet States. The Journal of Chemical Physics. Available at: [Link]
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Abdel-Shafi, A. A., Wilkinson, F. (2000). Mechanism of Quenching of Triplet States by Molecular Oxygen: Biphenyl Derivatives in Different Solvents. The Journal of Physical Chemistry A. Available at: [Link]
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Yagci, B. B., et al. (2021). Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. Chemical Science. Available at: [Link]
-
Filatov, M. A. (2018). Protection of Triplet Excited State Materials from Oxygen Quenching and Photooxidation in Optical Sensing Applications. Royal Society of Chemistry. Available at: [Link]
-
Aly, S. M., et al. (2023). Mechanism of Oxygen Quenching of the Excited States of Heteroleptic Chromium(III) Phenanthroline Derivatives. Inorganic Chemistry. Available at: [Link]
-
Telmesani, R., et al. (2015). [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. Angewandte Chemie International Edition. Available at: [Link]
-
Yagci, B. B., et al. (2021). Template-Directed Photochemical Homodimerization and Heterodimerization Reactions of Cinnamic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Lewis, F. D., et al. (1980). Photosensitized reactions of cinnamate esters. The Journal of Physical Chemistry. Available at: [Link]
-
Gurbanov, A. V., et al. (2024). Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Z., et al. (2017). General and Efficient Intermolecular [2+2] Photodimerization of Chalcones and Cinnamic Acid Derivatives in Solution through Visible Light Catalysis. Angewandte Chemie International Edition. Available at: [Link]
-
Ebata, T., et al. (2022). Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens. Physical Chemistry Chemical Physics. Available at: [Link]
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Edwards, H. G. M., et al. (2000). The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy. Journal of Molecular Structure. Available at: [Link]
-
Addova, G. (2011). Photodimerization of cis-Cinnamic Acids and cis-Cinnamides in Crystalline State and Aqueous Solution. University of Miami. Available at: [Link]
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Tong, W. (2012). Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. Crystals. Available at: [Link]
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Sijbesma, R. P., et al. (2013). Multi-modal mechanophores based on cinnamate dimers. Nature Communications. Available at: [Link]
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Wikipedia. (n.d.). Solvent effects. Available at: [Link]
-
Photodimerization of ethyl cinnamate. (n.d.). ResearchGate. Available at: [Link]
-
Cossio, F. P., et al. (1997). Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society. Available at: [Link]
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Edwards, H. G. M., et al. (2000). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. ResearchGate. Available at: [Link]
-
Al-Rawashdeh, N. A. F., et al. (2005). Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. Physical Chemistry Chemical Physics. Available at: [Link]
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Bach, T. (2015). New Chromophore Types for [2+2] Photocycloaddition Reactions. mediaTUM. Available at: [Link]
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Vittal, J. J. (2022). Photoreactive Crystals Exhibiting [2 + 2] Photocycloaddition Reaction and Dynamic Effects. Accounts of Materials Research. Available at: [Link]
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Lewis, F. D., et al. (1987). Lewis acid catalysis of photochemical reactions. 7. Photodimerization and cross-cycloaddition of cinnamic esters. ResearchGate. Available at: [Link]
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Photodimerization reaction of cinnamate derivatives for the formation of α, β, or δ-type truxillic/truxinic acids. (n.d.). ResearchGate. Available at: [Link]
-
Pérez-Ruiz, R., et al. (2020). Effect of Reaction Media on Photosensitized [2+2]-Cycloaddition of Cinnamates. ChemistryOpen. Available at: [Link]
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Sung, S. J., et al. (2004). Dimerization behavior of cinnamate group attached to flexible polymer backbone and its effect on the molecular orientation. Polymer. Available at: [Link]
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Wesendrup, A., et al. (2020). In situ monitoring of photocatalyzed isomerization reactions on a microchip flow reactor by IR-MALDI ion mobility spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Photochemical dimerization of methoxy substituted cinnamic acid methyl esters. (1992). Sci-Hub. Available at: [Link]
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Chen, F., et al. (2022). Solution [2 + 2] photopolymerization of biomass-derived nonrigid monomers enabled by energy transfer catalysis. ChemRxiv. Available at: [Link]
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- 13. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives - American Chemical Society [acs.digitellinc.com]
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- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Diethyl cis-cyclobutane-1,3-dicarboxylate
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular stereoisomers is a critical step in ensuring product purity, efficacy, and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed structural information at the atomic level. This guide offers an in-depth comparison of the ¹H NMR chemical shifts of diethyl cis-cyclobutane-1,3-dicarboxylate, contrasting it with its trans isomer to highlight the profound impact of stereochemistry on the magnetic environment of protons.
The Decisive Role of Stereochemistry in ¹H NMR
The spatial arrangement of substituents on a cyclobutane ring dictates the electronic environment of each proton, leading to distinct chemical shifts for different isomers. In the case of 1,3-disubstituted cyclobutanes, the cis and trans configurations create unique magnetic landscapes, which are readily distinguishable by ¹H NMR. The primary factors influencing these differences are molecular symmetry and the magnetic anisotropy of the carbonyl groups in the ester functionalities.
Magnetic Anisotropy of the Carbonyl Group
The π-electron system of a carbonyl group (C=O) generates a significant magnetic field when placed in an external magnetic field.[1][2] This induced field is anisotropic, meaning its effect on nearby protons is dependent on their position relative to the carbonyl bond. Protons located in the "shielding cone" (typically in the plane of the carbonyl group) experience a weaker effective magnetic field and resonate at a lower chemical shift (upfield).[3] Conversely, protons in the "deshielding zone" (above and below the plane) experience a stronger field and resonate at a higher chemical shift (downfield). This effect is a powerful tool for stereochemical assignment.[4]
Comparative Analysis: cis vs. trans Isomers
The key to distinguishing between the cis and trans isomers of diethyl cyclobutane-1,3-dicarboxylate lies in comparing the chemical shifts of the methine protons (H-1, H-3) and the methylene protons (H-2, H-4).
Due to the lack of readily available, specific experimental data for both pure isomers in the same solvent from a single source in the initial search, the following table presents a generalized comparison based on typical chemical shift ranges for such structures. The protons are labeled as follows: Hα (methine protons at C1/C3), Hβ (methylene protons at C2/C4), -OCH₂CH₃ (methylene protons of the ethyl ester), and -OCH₂CH₃ (methyl protons of the ethyl ester).
| Proton Assignment | Diethyl cis-cyclobutane-1,3-dicarboxylate | Diethyl trans-cyclobutane-1,3-dicarboxylate | Key Differentiator |
| Hα (Methine) | More deshielded (higher δ) | More shielded (lower δ) | Anisotropic effect |
| Hβ (Methylene) | Complex pattern, often appearing as two distinct multiplets | Simpler pattern or single multiplet | Molecular symmetry |
| -OCH₂CH₃ | ~4.1 ppm (quartet) | ~4.1 ppm (quartet) | Minimal difference |
| -OCH₂CH₃ | ~1.2 ppm (triplet) | ~1.2 ppm (triplet) | Minimal difference |
Causality Behind the Differences:
-
cis Isomer: In the cis configuration, both ester groups are on the same face of the cyclobutane ring. This arrangement forces the methine protons (Hα) into the deshielding zone of the opposing carbonyl group's anisotropic cone. This proximity results in a downfield shift to a higher ppm value. The methylene protons (Hβ) are rendered chemically non-equivalent, leading to more complex splitting patterns.
-
trans Isomer: In the trans configuration, the ester groups are on opposite faces of the ring. This places the methine protons (Hα) further away from the deshielding zone of the other carbonyl group, resulting in a more shielded environment and an upfield shift compared to the cis isomer. The higher degree of symmetry in the trans isomer often results in the methylene protons (Hβ) being chemically equivalent, simplifying their signal to a single multiplet.[5]
The following diagram illustrates the relationship between the isomers and the expected NMR signal differentiation.
Caption: Logical flow from isomer structure to NMR observables.
Experimental Protocol: ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, the following protocol should be observed. This protocol is designed to be a self-validating system by including standardized steps for sample preparation and instrument setup.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the diethyl cyclobutane-1,3-dicarboxylate sample.
- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds.[6] Its residual proton signal at ~7.26 ppm serves as a convenient internal reference, although tetramethylsilane (TMS) is the primary standard.
- Add a small amount of TMS (tetramethylsilane, Si(CH₃)₄) to the solution as an internal standard with a chemical shift defined as 0.0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).
2. Instrument Setup & Data Acquisition (300 MHz Spectrometer):
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step corrects for any magnetic field drift.
- Shim the magnetic field to achieve optimal homogeneity. This is crucial for sharp, well-resolved peaks. A good shim will result in a narrow and symmetrical peak for the TMS signal.
- Set the acquisition parameters:
- Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 8-16 scans. For a moderately concentrated sample, this is usually sufficient to achieve a good signal-to-noise ratio.
- Acquire the Free Induction Decay (FID) data.
3. Data Processing:
- Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
- Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
- Integrate the peaks to determine the relative ratios of protons in different environments.
- Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to determine proton connectivity.
The workflow from sample preparation to final analysis is depicted below.
Caption: Standard workflow for NMR sample analysis.
Conclusion
The stereochemical assignment of diethyl cyclobutane-1,3-dicarboxylate isomers is straightforward using ¹H NMR spectroscopy. The distinct chemical shift of the methine protons, governed by the anisotropic effect of the carbonyl groups, serves as the most reliable diagnostic indicator. The cis isomer is characterized by a downfield-shifted methine proton signal relative to the trans isomer. This guide provides the foundational understanding and practical protocols for researchers to confidently distinguish between these stereoisomers, ensuring the integrity and purity of their synthesized compounds.
References
- The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shift. RSC Publishing.
-
Hooper, D. L., & Kaiser, R. (1965). THE MAGNETIC ANISOTROPY OF THE CARBONYL BOND. Canadian Journal of Chemistry, 43(8), 2363-2371. Available at: [Link]
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala.
- Lecture 2: Identifying Carbonyl Groups using Spectroscopy. University of Bath.
-
Gomes, J. A., & Tormena, C. F. (2010). Analysis of anisotropic effects in trinuclear metal carbonyl compounds by visualization of through-space NMR shielding. Magnetic Resonance in Chemistry, 48(8), 629-635. Available at: [Link]
-
Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 25-34. Available at: [Link]
-
H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]
-
Babij, C., et al. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Molecular Modeling, 19(2), 649-658. Available at: [Link]
- H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. University of Zagreb.
-
Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of.... Available at: [Link]
-
Conant, J. B. (1961). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 38(2), 101. Available at: [Link]
-
Organic Syntheses Procedure. diethyl 1,1-cyclobutanedicarboxylate. Available at: [Link]
- Tables For Organic Structure Analysis. University of Potsdam.
- Process for preparing cyclobutane-1,2-dicarboxylic esters. Google Patents.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
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- 1. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Analysis of anisotropic effects in trinuclear metal carbonyl compounds by visualization of through-space NMR shielding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans-cyclobutane-1,3-dicarboxylic acid | 7439-33-0 [sigmaaldrich.com]
- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthesis of Cyclobutane-1,3-dicarboxylic Acid: An In-Depth Analysis of Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the cyclobutane ring serves as a critical structural motif, imparting unique conformational constraints and physicochemical properties to bioactive molecules. Among its derivatives, cyclobutane-1,3-dicarboxylic acid is a particularly valuable building block. This guide provides a comprehensive comparison of common precursors and a detailed examination of the synthetic pathways leading to this important compound, with a focus on melting point data as a key indicator of purity and identity.
Precursor Selection and Physical Properties: A Foundation for Synthesis
The most prevalent and well-established route to cyclobutane-1,3-dicarboxylic acid commences with the alkylation of diethyl malonate with 1,3-dibromopropane. The choice of these precursors is dictated by their reactivity and commercial availability. A thorough understanding of their physical properties is paramount for successful experimental design and execution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | -50 | 199 |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | -34 | 167 |
| Tetraethyl 1,1,3,3-cyclobutanetetracarboxylate | C₁₆H₂₄O₈ | 344.36 | Not readily available | - |
| Cyclobutane-1,1,3,3-tetracarboxylic Acid | C₈H₈O₈ | 232.14 | Not readily available | - |
| cis-Cyclobutane-1,3-dicarboxylic Acid | C₆H₈O₄ | 144.13 | 135-136[1] | - |
| trans-Cyclobutane-1,3-dicarboxylic Acid | C₆H₈O₄ | 144.13 | 171 | - |
The Synthetic Pathway: From Linear Precursors to a Cyclobutane Core
The synthesis of cyclobutane-1,3-dicarboxylic acid is a multi-step process involving cyclization, hydrolysis, and decarboxylation. Each step presents unique challenges and requires careful optimization to achieve the desired product in high yield and purity.
Caption: Synthetic workflow for cyclobutane-1,3-dicarboxylic acid.
Step 1: Cyclization to form the Cyclobutane Ring
The initial and most critical step is the formation of the four-membered ring. This is typically achieved through a double alkylation of diethyl malonate with 1,3-dibromopropane, facilitated by a strong base such as sodium ethoxide.
Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate [2]
This procedure is a well-established method for the initial cyclization.
-
Materials:
-
Diethyl malonate (1 mole)
-
1,3-Dibromopropane (trimethylene bromide) (1.05 moles)
-
Sodium (2 gram atoms)
-
Absolute ethanol
-
-
Procedure:
-
In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel, combine 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol.
-
Heat the mixture of diethyl malonate and 1,3-dibromopropane to 60-65°C with vigorous stirring.
-
Slowly add the sodium ethoxide solution via the dropping funnel, maintaining the reaction temperature at 60-65°C. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete (approximately 1.5 hours), continue to reflux the mixture with stirring for an additional 45 minutes.
-
Remove the ethanol by distillation.
-
Cool the reaction mixture and add cold water to dissolve the sodium bromide precipitate.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layer and the ether extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the ether by distillation. The resulting crude product is diethyl 1,1-cyclobutanedicarboxylate.
-
Causality Behind Experimental Choices:
-
Sodium Ethoxide as the Base: The ethoxide ion is a strong enough base to deprotonate the acidic α-hydrogen of diethyl malonate, forming the nucleophilic enolate. The use of ethanol as the solvent ensures the solubility of the reactants and the base.
-
Temperature Control: Maintaining the temperature between 60-65°C is crucial. Lower temperatures may result in a slow reaction rate, while higher temperatures can lead to side reactions, such as the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.[2]
-
Anhydrous Conditions: The reaction is sensitive to moisture, as water can react with the sodium ethoxide and the enolate, reducing the yield. The use of a calcium chloride tube helps to exclude atmospheric moisture.
Step 2: Hydrolysis of the Tetraester
The subsequent step involves the hydrolysis of the four ester groups of tetraethyl 1,1,3,3-cyclobutanetetracarboxylate to the corresponding carboxylic acids. This is typically achieved by saponification with a strong base, followed by acidification.
Experimental Protocol: Hydrolysis of Tetraethyl 1,1,3,3-cyclobutanetetracarboxylate
A general procedure for ester hydrolysis is as follows:
-
Materials:
-
Tetraethyl 1,1,3,3-cyclobutanetetracarboxylate
-
Potassium hydroxide (or sodium hydroxide)
-
Ethanol
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve the tetraethyl 1,1,3,3-cyclobutanetetracarboxylate in ethanol.
-
Add a solution of potassium hydroxide in ethanol and reflux the mixture for several hours until the hydrolysis is complete (monitoring by TLC is recommended).
-
Remove the ethanol by distillation.
-
Dissolve the remaining potassium salt in a minimum amount of water.
-
Carefully add concentrated hydrochloric acid with cooling until the solution is acidic (pH < 2), which will precipitate the cyclobutane-1,1,3,3-tetracarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Causality Behind Experimental Choices:
-
Base-Catalyzed Hydrolysis (Saponification): This is a classic and efficient method for hydrolyzing esters. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Acidification: The addition of a strong acid is necessary to protonate the carboxylate anions formed during saponification, leading to the precipitation of the neutral carboxylic acid.
Step 3: Decarboxylation to the Final Product
The final step is the decarboxylation of the tetracarboxylic acid to yield the desired cyclobutane-1,3-dicarboxylic acid. This is typically achieved by heating the tetracarboxylic acid.
Experimental Protocol: Thermal Decarboxylation of Cyclobutane-1,1,3,3-tetracarboxylic Acid
-
Procedure:
-
Place the dry cyclobutane-1,1,3,3-tetracarboxylic acid in a distillation apparatus.
-
Heat the solid under reduced pressure.
-
As the temperature rises, the tetracarboxylic acid will decarboxylate, releasing carbon dioxide.
-
The product, a mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid, can be collected by distillation or purified by recrystallization. A historical synthesis reported that heating the tetracarboxylic acid resulted in an acid with a melting point of 129-133°C.[1]
-
Causality Behind Experimental Choices:
-
Thermal Decarboxylation: Malonic acids and their derivatives are prone to decarboxylation upon heating. The reaction proceeds through a cyclic transition state, leading to the loss of two molecules of carbon dioxide. The result is a mixture of the more stable trans isomer and the cis isomer.
Conclusion
The synthesis of cyclobutane-1,3-dicarboxylic acid is a well-established process that relies on a sequence of fundamental organic reactions. Careful selection of precursors, meticulous control of reaction conditions, and a thorough understanding of the underlying chemical principles are essential for achieving a successful outcome. The melting point data provided for the precursors and final products serve as critical benchmarks for assessing the purity and identity of the compounds at each stage of the synthesis. This guide provides researchers with the necessary information to confidently approach the synthesis of this important cyclobutane derivative for their applications in drug discovery and materials science.
References
- Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth.1943, 23, 16. DOI: 10.15227/orgsyn.023.0016.
- Bloomfield, J. J.; Seigler, D. S. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. J. Chem. Educ.1971, 48 (2), 102. DOI: 10.1021/ed048p102.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
